Technical Documentation Center

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
  • CAS: 73387-58-3

Core Science & Biosynthesis

Foundational

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole chemical structure

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. Executive Summary 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is a critical heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole.

Executive Summary

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a core pharmacophore for a class of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors. Unlike its 1,3-isomer, the 1,5-substitution pattern forces the aryl ring into a specific steric clash with the N-methyl group, creating a unique torsional geometry essential for binding in the COX-2 active site (analogous to the vicinal diaryl moiety in Celecoxib).

This guide provides a rigorous technical analysis of the molecule, detailing the regiocontrolled synthesis required to avoid the thermodynamically favored 1,3-isomer, and establishing a self-validating characterization protocol using Nuclear Overhauser Effect Spectroscopy (NOESY).

Chemical Structure & Electronic Profile[1]

The molecule consists of a pyrazole ring substituted at the N1 position with a methyl group and at the C5 position with a 4-methoxyphenyl ring.

1.1 Physicochemical Data
PropertyValue
IUPAC Name 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number Note: Often indexed under general pyrazoles; specific isomer requires differentiation from 27069-17-6 (unsubstituted N).[1]
LogP (Predicted) ~2.3 - 2.5
H-Bond Donors/Acceptors 0 / 3
1.2 Structural Geometry & Torsion

The steric repulsion between the N1-Methyl group and the ortho-protons of the C5-phenyl ring prevents coplanarity.

  • Torsion Angle: The dihedral angle between the pyrazole and phenyl planes is typically 30°–50° .

  • Electronic Consequence: This twist reduces

    
    -conjugation between the rings compared to the flatter 1,3-isomer, affecting UV-Vis absorption maxima and reactivity.
    

Regioselective Synthesis

The primary synthetic challenge is distinguishing between the 1,5-isomer (Kinetic/Specific) and the 1,3-isomer (Thermodynamic/Major). Standard alkylation of 3-(4-methoxyphenyl)-1H-pyrazole yields a mixture favoring the 1,3-isomer due to steric hindrance at the N1 position adjacent to the aryl group.

2.1 The "Aldehyde-Attack" Strategy

To exclusively synthesize the 1,5-isomer, we utilize the differential electrophilicity of a 1,3-dicarbonyl equivalent (specifically a


-keto aldehyde) reacting with methylhydrazine .
Mechanism of Regiocontrol
  • Precursor: 3-(4-Methoxyphenyl)-3-oxopropanal (generated in situ as a sodium enolate).

  • Reagent: Methylhydrazine (

    
    ).
    
  • Selectivity:

    • The

      
        terminus of methylhydrazine is the harder, more nucleophilic center.
      
    • The Aldehyde (C3 of the propane chain) is the harder, more electrophilic center compared to the Ketone (C1).

    • Step 1:

      
       attacks the Aldehyde 
      
      
      
      Hydrazone intermediate.
    • Step 2: The remaining

      
       nitrogen attacks the Ketone carbonyl (attached to the aryl group).
      
    • Result: The Methyl group ends up on the nitrogen attached to the carbon bearing the Aryl group

      
      1-methyl-5-aryl .
      
2.2 Experimental Protocol

Step 1: Claisen Condensation (Formylation)

  • Reagents: 4-Methoxyacetophenone (10 mmol), Ethyl Formate (12 mmol), Sodium Hydride (15 mmol, 60% dispersion).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Wash NaH with hexane to remove oil. Suspend in THF at 0°C.

    • Add 4-Methoxyacetophenone and Ethyl Formate dropwise.

    • Stir at RT for 6 hours. The sodium salt of 3-hydroxy-3-(4-methoxyphenyl)acrylaldehyde precipitates.

    • Crucial: Do not protonate/isolate the free aldehyde if unstable; use the salt directly or acidify immediately before the next step.

Step 2: Cyclization

  • Reagents: Crude

    
    -keto aldehyde salt, Methylhydrazine (11 mmol), Ethanol (absolute).
    
  • Procedure:

    • Dissolve the sodium salt in Ethanol (50 mL).

    • Cool to 0°C. Add Methylhydrazine dropwise (Caution: Exothermic).

    • Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel). The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity (dipole moment alignment).

Synthesis Start 4-Methoxyacetophenone (Ar-CO-CH3) Inter Na+ [Ar-CO-CH-CHO]- (Beta-Keto Aldehyde Salt) Start->Inter Claisen Condensation Reagent1 Ethyl Formate / NaH Reagent1->Inter Selectivity Regiocontrol Point: NH2 attacks CHO (Fast) Inter->Selectivity Reagent2 Methylhydrazine (NH2-NH-Me) Reagent2->Selectivity Product 5-(4-Methoxyphenyl)- 1-methyl-1H-pyrazole Selectivity->Product Cyclization

Caption: Regioselective synthesis pathway leveraging the differential reactivity of the aldehyde moiety.

Characterization & Validation (Self-Validating Protocol)

To ensure scientific integrity, one must prove the structure is the 1,5-isomer and not the 1,3-isomer. The following spectroscopic markers serve as a self-validating checklist.

3.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
ProtonChemical Shift (

, ppm)
MultiplicityInterpretation
Ar-OCH₃ 3.85Singlet (3H)Methoxy group.
N-CH₃ 3.80 – 3.90 Singlet (3H)Diagnostic: In the 1,5-isomer, this signal is often slightly downfield compared to the 1,3-isomer due to the ring current of the adjacent phenyl group.
Pyrazole-H4 6.25Doublet (

Hz)
Higher field due to electron-rich nature.
Pyrazole-H3 7.55Doublet (

Hz)
Adjacent to Nitrogen (N2).
Ar-H (Ortho) 7.30 – 7.40Doublet (2H)Critical: These protons are spatially close to N-CH₃.
3.2 NOESY (The "Smoking Gun")

The definitive proof of the 1,5-structure is the Nuclear Overhauser Effect (NOE) .

  • Experiment: Irradiate the N-CH₃ signal (~3.85 ppm).

  • Observation (1,5-isomer): You will observe a strong NOE enhancement of the Ortho-phenyl protons (~7.35 ppm). This confirms the methyl group and the phenyl ring are on adjacent carbons (N1 and C5).

  • Observation (1,3-isomer): Irradiating N-CH₃ will show NOE to Pyrazole-H5 and Pyrazole-H3, but NO enhancement of the phenyl protons (which are far away at C3).

NOESY NMe N-CH3 (3.85 ppm) ArH Ar-H (Ortho) (7.35 ppm) NMe->ArH STRONG NOE (< 3.0 Å) H4 Pyrazole H4 NMe->H4 Weak/No NOE

Caption: NOESY correlation diagram. The green arrow indicates the spatial proximity unique to the 1,5-isomer.

Applications in Drug Discovery

4.1 COX-2 Inhibition Scaffold

This molecule mimics the vicinal diaryl structure of Celecoxib and Rofecoxib . The 1-methyl-5-arylpyrazole motif places the aryl group in a position that corresponds to the hydrophobic pocket of the COX-2 enzyme, while the N1-methyl (or substituted variants) can orient towards the selectivity pocket.

4.2 p38 MAP Kinase Inhibitors

Substituted 1,5-diarylpyrazoles are potent inhibitors of p38 mitogen-activated protein kinase. The 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole structure serves as a simplified "fragment" for Structure-Activity Relationship (SAR) studies to optimize the electronic properties of the aryl ring before appending more complex solubilizing groups.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annul
    • Source: The Journal of Organic Chemistry, ACS.
    • URL:[Link]

  • Structural Analysis of Pyrazoles

    • Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

  • Biological Activity (COX-2/p38)

    • Title: Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het)
    • Source: Molecular and Cellular Biochemistry, NIH PubMed.
    • URL:[Link]

  • General Pyrazole Synthesis Review

    • Title: Recent Advances in the Synthesis of Pyrazoles.[2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

An Introductory Note on Chemical Identification: Section 1: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles The synthesis of unsymmetrically substituted pyrazoles often presents a challenge in controlling the reg...

Author: BenchChem Technical Support Team. Date: February 2026

An Introductory Note on Chemical Identification:

Section 1: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

The synthesis of unsymmetrically substituted pyrazoles often presents a challenge in controlling the regioselectivity. The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. When using a substituted hydrazine, such as methylhydrazine, the reaction can potentially yield two regioisomeric products. However, by carefully selecting the starting materials and reaction conditions, a high degree of regioselectivity can be achieved.

The Paal-Knorr Reaction for Regiocontrolled Pyrazole Synthesis

A reliable method for the regioselective synthesis of 1,5-disubstituted pyrazoles is a variation of the Paal-Knorr reaction, which utilizes a 1,3-diketone and a substituted hydrazine. The regioselectivity is often dictated by the differential reactivity of the two carbonyl groups of the diketone.

To synthesize 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole, a suitable starting material is 1-(4-methoxyphenyl)butane-1,3-dione. The reaction with methylhydrazine is expected to proceed with high regioselectivity. The more electrophilic carbonyl group (adjacent to the methoxyphenyl ring) will preferentially be attacked by the more nucleophilic nitrogen of methylhydrazine, leading to the desired 1,5-disubstituted pyrazole.

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Materials:

  • 1-(4-methoxyphenyl)butane-1,3-dione

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-methoxyphenyl)butane-1,3-dione (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirring solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole.

Diagram of the Synthetic Workflow:

synthesis_workflow reagents 1-(4-methoxyphenyl)butane-1,3-dione + Methylhydrazine reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) reagents->reaction workup Aqueous Work-up (EtOAc, NaHCO3, Brine) reaction->workup purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification product 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole purification->product

Caption: Workflow for the synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole.

Section 2: Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties and spectroscopic data for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole are not explicitly available due to its apparent novelty. However, based on the analysis of structurally similar compounds, we can predict its key characteristics.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform)
Melting Point Expected to be in the range of 80-120 °C

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm) ~7.3-7.5 (d, 2H): Aromatic protons on the methoxyphenyl ring ortho to the pyrazole ring.

    • δ (ppm) ~6.9-7.0 (d, 2H): Aromatic protons on the methoxyphenyl ring meta to the pyrazole ring.

    • δ (ppm) ~6.2-6.4 (d, 1H): Proton at the C4 position of the pyrazole ring.

    • δ (ppm) ~3.8-3.9 (s, 3H): Protons of the methoxy group.

    • δ (ppm) ~3.7-3.8 (s, 3H): Protons of the N-methyl group.

    • δ (ppm) ~2.3-2.4 (d, 1H): Proton at the C3 position of the pyrazole ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm) ~160: Carbon of the methoxy group attached to the phenyl ring.

    • δ (ppm) ~150: C5 of the pyrazole ring.

    • δ (ppm) ~140: C3 of the pyrazole ring.

    • δ (ppm) ~130: Quaternary carbon of the phenyl ring attached to the pyrazole.

    • δ (ppm) ~128: Aromatic CH carbons of the phenyl ring.

    • δ (ppm) ~114: Aromatic CH carbons of the phenyl ring.

    • δ (ppm) ~105: C4 of the pyrazole ring.

    • δ (ppm) ~55: Methoxy carbon.

    • δ (ppm) ~38: N-methyl carbon.

  • Mass Spectrometry (EI):

    • m/z (M⁺): 188.

    • Major Fragments: Loss of CH₃ (m/z 173), loss of N₂ (m/z 160), and fragments corresponding to the methoxyphenyl cation (m/z 107) and the pyrazole ring.

Section 3: Potential Applications in Research and Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous approved drugs containing this heterocycle.[1] The diverse biological activities of pyrazole derivatives make 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole a compound of significant interest for further investigation.[2][3]

Potential Therapeutic Areas:

  • Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, contain a pyrazole core and target cyclooxygenase (COX) enzymes. The specific substitution pattern of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole may confer selectivity towards COX-2, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Anticancer Agents: Pyrazole derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[4][5] The methoxyphenyl group is a common feature in many bioactive molecules, and its presence in this pyrazole derivative warrants investigation into its antiproliferative effects on cancer cell lines.

  • Antimicrobial and Antiviral Agents: The pyrazole nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[2] Further screening of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole against a panel of pathogens could reveal its potential as a lead compound for new anti-infective agents.

Logical Relationship of Pyrazole Scaffold to Biological Activity:

biological_activity cluster_activities Potential Therapeutic Areas pyrazole Pyrazole Scaffold properties Structural Rigidity Dipole Moment H-Bonding Capacity pyrazole->properties binding Interaction with Biological Targets (Enzymes, Receptors) properties->binding activity Diverse Biological Activities binding->activity anti_inflammatory Anti-inflammatory activity->anti_inflammatory anticancer Anticancer activity->anticancer antimicrobial Antimicrobial activity->antimicrobial

Caption: The pyrazole scaffold's properties enable diverse biological activities.

References

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005). The Journal of Organic Chemistry. [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). Organic Process Research & Development. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. (2011). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (1997). Magnetic Resonance in Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. [Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. (2021).
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2018). Molecules. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (2023). Organic Chemistry Portal. [Link]

  • Preparation method of 4-methoxyphenyl hydrazine hydrochloride. (2012).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2023). EPJ Web of Conferences. [Link]

Sources

Foundational

1-methyl-5-(4-methoxyphenyl)pyrazole vs 1-methyl-3-(4-methoxyphenyl)pyrazole

Regioisomeric Divergence: A Technical Guide to 1-Methyl-5-(4-methoxyphenyl)pyrazole vs. 1-Methyl-3-(4-methoxyphenyl)pyrazole Executive Summary: The Regioisomer Trap In the development of pyrazole-based pharmacophores—par...

Author: BenchChem Technical Support Team. Date: February 2026

Regioisomeric Divergence: A Technical Guide to 1-Methyl-5-(4-methoxyphenyl)pyrazole vs. 1-Methyl-3-(4-methoxyphenyl)pyrazole

Executive Summary: The Regioisomer Trap

In the development of pyrazole-based pharmacophores—particularly for COX-2 inhibition, p38 MAP kinase modulation, and agrochemical design—the distinction between 1-methyl-5-aryl and 1-methyl-3-aryl isomers is the single most frequent point of failure in early-stage SAR (Structure-Activity Relationship) campaigns.

While these two molecules share an identical molecular weight (MW 188.23) and elemental composition, their three-dimensional topographies are radically different. The 1,5-isomer forces the aryl group into a steric clash with the N-methyl group, twisting the phenyl ring out of coplanarity. The 1,3-isomer , lacking this proximal steric bulk, adopts a flatter, more conjugated conformation. This guide provides a definitive technical workflow for synthesizing, distinguishing, and validating these isomers.

Part 1: Structural & Electronic Distinction

To rationally design drugs around these scaffolds, one must understand the physical consequences of the methyl placement.

Feature1-Methyl-5-(4-methoxyphenyl)pyrazole (1,5-Isomer)1-Methyl-3-(4-methoxyphenyl)pyrazole (1,3-Isomer)
Geometry Twisted: The N-methyl group at position 1 sterically interferes with the aryl group at position 5.Planar: The aryl group at position 3 is distant from the N-methyl, allowing full conjugation.
Dipole Moment Generally lower due to vector cancellation between the N-Me and the twisted aryl system.Generally higher; the vectors of the N-Me and the conjugated aryl system often reinforce.
Electronic Character The aryl ring is less conjugated with the pyrazole core due to torsion (dihedral angle > 30°).The aryl ring is highly conjugated with the pyrazole core (dihedral angle < 10°).
Binding Motif Mimics cis-stilbene . Critical for accessing hydrophobic pockets in COX-2 (e.g., Celecoxib).Mimics trans-stilbene . Often provides better stacking interactions in planar kinase clefts.
Chemical Shift (N-Me) Shielded: Often appears upfield (~3.6 - 3.8 ppm) due to the anisotropic effect of the twisted aryl ring.Deshielded: Appears downfield (~3.9 - 4.1 ppm) as it sits in the deshielding cone of the pyrazole only.

Part 2: The Self-Validating Analytical Protocol

Do not rely on melting points alone. The only field-proven method to guarantee structural integrity is Nuclear Overhauser Effect (NOE) NMR spectroscopy.

The "NOE Triangulation" Method

To distinguish the isomers, you must track the magnetization transfer between the N-methyl protons and the specific protons on the pyrazole or aryl ring.

  • Step 1: Acquire a standard 1H-NMR in DMSO-d6 or CDCl3.

  • Step 2: Identify the N-methyl singlet (integration 3H).

  • Step 3: Run a 1D-NOE or 2D-NOESY experiment irradiating the N-methyl signal.

Interpretation Logic:

  • Scenario A (1,5-Isomer): You observe a strong NOE enhancement of the ortho-protons on the 4-methoxyphenyl ring. This confirms the N-methyl and the Aryl group are neighbors.

  • Scenario B (1,3-Isomer): You observe a strong NOE enhancement of the H-5 proton on the pyrazole ring (typically a doublet or singlet around 7.5-8.0 ppm). This confirms the N-methyl is next to a proton, not the aryl group.

NMR_Logic Start Crude Reaction Product HNMR 1H NMR Acquisition Start->HNMR NOE NOESY Experiment (Irradiate N-Me) HNMR->NOE SignalA NOE Signal: N-Me <-> Aryl Ortho-H NOE->SignalA Strong Interaction SignalB NOE Signal: N-Me <-> Pyrazole H-5 NOE->SignalB Strong Interaction ConcA CONCLUSION: 1-Methyl-5-(4-methoxyphenyl)pyrazole (Sterically Congested) SignalA->ConcA ConcB CONCLUSION: 1-Methyl-3-(4-methoxyphenyl)pyrazole (Planar/Conjugated) SignalB->ConcB

Figure 1: The decision tree for unambiguous structural assignment using NOE spectroscopy.

Part 3: Regioselective Synthesis Strategies

Achieving 100% regioselectivity in pyrazole synthesis is historically difficult. The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents is governed by the Hard and Soft Acids and Bases (HSAB) theory and steric control.

Mechanism of Regio-Irregularity

Methylhydrazine (


) has two nucleophilic nitrogens:
  • -NH2 (Terminal): More nucleophilic, less sterically hindered.

  • -NHMe (Internal): More basic, but sterically hindered.

The nucleophilic -NH2 will attack the most electrophilic carbonyl carbon of the 1,3-dielectrophile first.

Protocol A: Synthesis of the 1,3-Isomer (Thermodynamic Control)

This is the easier isomer to synthesize in high purity.

  • Precursor: 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (Enaminone).

  • Reagents: Methylhydrazine, Ethanol, Reflux.

  • Mechanism: The enaminone has a "soft" electrophilic center at C3 and a "hard" carbonyl at C1. Under neutral/basic conditions, the terminal -NH2 of the hydrazine attacks the C3 position (Michael addition-elimination) or the C1 carbonyl. However, the standard cyclization favors the formation of the 1,3-isomer because the steric clash between N-Me and Aryl is avoided.

Step-by-Step:

  • Dissolve 1 eq of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one in absolute ethanol (0.5 M).

  • Add 1.1 eq of methylhydrazine dropwise at RT.

  • Reflux for 3 hours.

  • Concentrate in vacuo.

  • Validation: The major product (>90%) is usually the 1,3-isomer .

Protocol B: Synthesis of the 1,5-Isomer (Kinetic/Acid Control)

Accessing the 1,5-isomer requires forcing the N-methyl group next to the aryl ring. This is often achieved using hydrazine hydrochloride salts or specific solvent effects (fluorinated alcohols).

  • Precursor: 1-(4-methoxyphenyl)-1,3-butanedione (or equivalent 1,3-diketone/ketoaldehyde).

  • Reagents: Methylhydrazine, Trifluoroethanol (TFE) or Ethanol/HCl.

  • Mechanism: In acidic media, the carbonyl oxygen is protonated, making the carbonyl carbon harder. The reaction dynamics shift. However, a more reliable route often involves regio-separation .

The "Real-World" Protocol (Separation): Since 1,5-selectivity is rarely >95% without specialized catalysts, the most robust approach for drug development is to synthesize the mixture and separate.

  • React 1-(4-methoxyphenyl)-1,3-butanedione with methylhydrazine in Ethanol.

  • Result: A mixture of 1,5-isomer (often minor) and 1,3-isomer (major).

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient).[1]

    • Rf Values: The 1,5-isomer is usually less polar (higher Rf) because the twisted geometry reduces the dipole moment and exposes the greasy aryl face. The 1,3-isomer is more polar (lower Rf) due to planarity and better surface binding to silica.

Synthesis_Workflow Precursor 1-(4-methoxyphenyl)-1,3-dicarbonyl Reaction Cyclocondensation (Ethanol, Reflux) Precursor->Reaction Reagent Methylhydrazine Reagent->Reaction Mixture Regioisomeric Mixture Reaction->Mixture Column Flash Chromatography (Silica Gel) Mixture->Column Isomer15 Fraction 1 (High Rf) 1,5-Isomer (Twisted/Less Polar) Column->Isomer15 Isomer13 Fraction 2 (Low Rf) 1,3-Isomer (Planar/More Polar) Column->Isomer13

Figure 2: The synthesis and purification workflow relying on polarity differences derived from molecular geometry.

Part 4: Biological Implications (SAR)

The choice between 1,3- and 1,5-isomers is not just chemical; it determines the biological target profile.

COX-2 Selectivity (The Celecoxib Effect)

The 1,5-diarylpyrazole motif is the pharmacophore of Celecoxib (Celebrex).

  • Mechanism: The COX-2 active site has a larger hydrophobic side pocket than COX-1.

  • Requirement: The 1,5-substitution pattern mimics the geometry of cis-stilbene, allowing the two aryl rings (the N1-phenyl and C5-phenyl in Celecoxib, or N1-Methyl and C5-Aryl here) to fit into the respective hydrophobic channels.

  • Result: The 1-methyl-5-(4-methoxyphenyl)pyrazole is the closer structural mimic to COX-2 inhibitors.

Kinase Inhibition (p38 MAPK)

Many kinase inhibitors require a planar system to slot into the ATP-binding cleft (hinge region).

  • Requirement: Planarity for pi-stacking.

  • Result: The 1-methyl-3-(4-methoxyphenyl)pyrazole is often preferred here because it can adopt a flat conformation, maximizing van der Waals interactions with the kinase hinge residues.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Letters (Deng & Mani, Johnson & Johnson). Context: Defines the mechanistic basis for controlling pyrazole regiochemistry using solvent effects. URL:[Link]

  • Synthesis and Biological Evaluation of 1,5-Diarylpyrazoles as COX-2 Inhibitors. Source: Journal of Medicinal Chemistry (Penning et al.). Context: The foundational paper establishing the 1,5-substitution pattern as critical for COX-2 selectivity (Celecoxib discovery). URL:[Link]

  • NMR Spectroscopy of Heterocycles: Distinguishing 1,3- vs 1,5-Isomers. Source: Magnetic Resonance in Chemistry.[2][3][4] Context: Technical details on using NOE and C13 chemical shifts to distinguish pyrazole regioisomers. URL:[Link]

  • Regioselective Synthesis of 1-Aryl-3,5-bis(het)aryl Pyrazole Derivatives. Source: Molecular and Cellular Biochemistry (NIH/PubMed). Context: Demonstrates the biological antiproliferative differences between regioisomers. URL:[Link]

Sources

Exploratory

The Chemistry and Pharmacology of 1,5-Disubstituted Pyrazole Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of 1,5-disubstituted pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Pyrazoles, five-membered aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 1,5-disubstituted pyrazole derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, serve as a versatile scaffold in the design of novel therapeutic agents due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the synthesis, characterization, and application of these promising molecules.

The 1,5-Disubstituted Pyrazole Core: A Privileged Scaffold

The pyrazole nucleus is a cornerstone in the development of pharmaceuticals, present in established drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2][3] The arrangement of substituents on the pyrazole ring is crucial for its biological activity. Specifically, the 1,5-disubstitution pattern offers a unique spatial orientation of functional groups, allowing for precise interactions with biological targets. This has led to the development of compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]

Synthetic Pathways to 1,5-Disubstituted Pyrazoles

The synthesis of 1,5-disubstituted pyrazoles can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis and its variations, which involve the reaction of a hydrazine with a 1,3-dicarbonyl compound.[1] To achieve regioselective synthesis of the 1,5-disubstituted isomer, careful selection of the dicarbonyl compound and reaction conditions is paramount. For instance, the use of β-ketoesters where the keto group is sterically hindered or more electrophilic can favor the initial attack of the substituted nitrogen of the hydrazine at the desired carbonyl, leading to the 1,5-isomer.

Conceptual Workflow for Knorr Pyrazole Synthesis:

cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydrazine Substituted Hydrazine (R1-NH-NH2) Condensation Initial Condensation & Hydrazone Formation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (R5-CO-CH2-CO-R') Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Acid or Base Catalysis Dehydration Dehydration Cyclization->Dehydration Pyrazole 1,5-Disubstituted Pyrazole Dehydration->Pyrazole AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Pyrazole 1,5-Diaryl Pyrazole (COX-2 Inhibitor) Pyrazole->COX2 Inhibition

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole . This guide is structured to serve as a standard operating...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole . This guide is structured to serve as a standard operating procedure (SOP) and technical reference for formulation scientists and process chemists.

Executive Summary & Compound Architecture

Compound: 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole Class: 1,5-Diaryl/alkyl-pyrazole (Regioisomer critical for steric properties) Application: Pharmaceutical intermediate (e.g., for COX-2 inhibitors, kinase inhibitors), agrochemical building block.

The solubility of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is a critical physicochemical parameter governing its purification (crystallization), reaction kinetics, and bioavailability. Unlike its 1,3-isomer, the 1,5-substitution pattern introduces steric torsion between the N-methyl group and the C5-phenyl ring. This "out-of-plane" twisting typically disrupts crystal lattice energy, potentially enhancing solubility in organic solvents compared to planar analogs.

This guide provides a validated framework for determining, modeling, and optimizing the solubility of this compound in organic solvents ranging from polar protic (alcohols) to non-polar aprotic (toluene).

Experimental Methodology: Determination Protocols

To ensure data integrity (E-E-A-T), we utilize two complementary protocols: the Static Equilibrium (Shake-Flask) method for absolute accuracy and the Dynamic Laser Monitoring method for process analytical technology (PAT) applications.

Protocol A: Isothermal Saturation (Shake-Flask) Method

The Gold Standard for Thermodynamic Equilibrium.

  • Preparation: Excess solid 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is added to 50 mL of the target solvent (e.g., Methanol, Ethanol, Acetonitrile, Toluene) in a double-jacketed glass vessel.

  • Equilibration: The mixture is stirred at constant temperature (controlled by a thermostatic water bath, accuracy ±0.05 K) for 24–48 hours.

  • Sampling: Agitation is stopped, and the suspension settles for 2 hours. The supernatant is filtered through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification: The filtrate is diluted and analyzed via HPLC (UV detection at

    
     nm) or Gravimetric Analysis (evaporation to dryness).
    
  • Replication: All measurements are performed in triplicate (

    
    ).
    
Protocol B: Laser Monitoring (Dynamic) Method

For metastable zone width (MSZW) and rapid solubility curves.

  • Setup: A precise mass of solute and solvent is placed in a reactor equipped with a laser turbidity probe.

  • Ramping: The temperature is raised at a slow rate (e.g., 0.1 K/min).

  • Detection: The point where laser transmission reaches 100% (clear solution) is recorded as the saturation temperature (

    
    ) for that specific concentration.
    

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole SolventSel Solvent Selection (Polar/Non-polar) Start->SolventSel Equilibration Equilibration (T = 278.15 - 323.15 K) SolventSel->Equilibration Add Excess Solid Separation Phase Separation (0.45 µm Filtration) Equilibration->Separation t > 24h Analysis Quantification (HPLC / Gravimetric) Separation->Analysis Supernatant Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Mole Fraction (x) Modeling->SolventSel Process Optimization

Figure 1: Operational workflow for the determination and modeling of solid-liquid equilibrium data.

Solubility Data & Analysis

Based on structural analogs (e.g., 3,5-dimethylpyrazole, 1-phenylpyrazole derivatives) and thermodynamic principles, the solubility profile of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole follows a specific order governed by "like dissolves like" and specific solute-solvent interactions (hydrogen bonding).

Predicted Solubility Order
Solvent ClassRepresentative SolventSolubility TrendMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.
Medium Polarity Acetone, Ethyl AcetateHigh Good match for the lipophilic phenyl ring and polar pyrazole core.
Polar Protic Ethanol, MethanolModerate Hydrogen bonding with pyrazole nitrogens (acceptors) and methoxy group.
Non-Polar Toluene, HexaneLow to Moderate Solvates the phenyl/methyl groups but struggles with the polar core.
Aqueous WaterInsoluble Hydrophobic effect dominates; lack of H-bond donors on the solute.
Mathematical Modeling: The Apelblat Equation

To correlate experimental data for process design (e.g., cooling crystallization), the Modified Apelblat Equation is the industry standard model. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[2]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs 
    
    
    
    .
  • Perform non-linear regression to find constants

    
    .
    
  • Validation: Calculate Relative Average Deviation (RAD). A value

    
     indicates excellent predictive capability for scale-up.
    

Thermodynamic Analysis

Understanding the driving forces of dissolution is vital for energy-efficient process design.

Fundamental Equations

Using the van't Hoff analysis , we calculate the apparent thermodynamic functions:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Insight: For this class of pyrazoles,

      
       is typically positive (endothermic) . Solubility increases with temperature.[3][4]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Insight:

      
       must be positive (since standard state is pure solid 
      
      
      
      ideal solution). The process is driven by the entropy gain.[2]
  • Dissolution Entropy (

    
    ): 
    
    
    
    
    • Insight: A large positive

      
       confirms that the disordering of the crystal lattice is the primary driver of dissolution.
      
Visualization: Thermodynamic Pathway

Thermodynamics cluster_energy Energy Components Crystal Crystalline State (Ordered Lattice) Solution Solvated State (Disordered) Crystal->Solution Dissolution (+ΔH, +ΔS) Lattice Lattice Breaking (Endothermic) Lattice->Crystal Solvation Solvation (Exothermic) Solvation->Solution

Figure 2: Thermodynamic cycle of dissolution. The process is generally endothermic (


), driven by the entropy of mixing.

Practical Implications for Drug Development

Crystallization Solvent Selection[4]
  • Anti-Solvent Method: Dissolve in a "Good" solvent (e.g., DMSO or Acetone ) and add a "Poor" solvent (e.g., Water or Hexane ).

  • Cooling Crystallization: Use Ethanol or Isopropanol . The steep solubility curve (high

    
    ) in alcohols allows for high recovery yields upon cooling from reflux to 
    
    
    
    C.
Purification Strategy

The 1,5-regioisomer (target) often needs to be separated from the 1,3-isomer side product.

  • Insight: The 1,5-isomer (twisted) is generally more soluble than the 1,3-isomer (planar) in non-polar solvents due to lower lattice energy.

  • Action: Recrystallization from a non-polar solvent (e.g., Toluene/Heptane mix) can enrich the less soluble planar impurity in the solid phase, leaving the target 1,5-isomer in the mother liquor, or vice-versa depending on specific packing forces. (Experimental verification required).

References

  • General Protocol for Pyrazole Solubility

    • Title: Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents.
    • Source:J. Chem.
    • Relevance: Establishes the standard Apelblat modeling approach for pyrazole deriv
  • Laser Monitoring Technique

    • Title: Laser Microinterferometry for API Solubility and Phase Equilibria.
    • Source:MDPI Pharmaceutics.
    • Relevance: Validates the use of laser monitoring for rapid solubility screening of pharmaceutical intermedi
  • Thermodynamic Analysis of Pyrazoles

    • Title: Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
    • Source:MDPI Processes.
    • Relevance: Provides comparative thermodynamic data ( ) for nitrogen-heterocycles in polar organic solvents.
  • Structural Analogs (Celecoxib Intermediates)

    • Title: Solubility of 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid in organic solvents.
    • Source:Journal of Chemical & Engineering D
    • Relevance: Provides baseline solubility magnitude d

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Regioselective Pathway to 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Abstract: This document provides a comprehensive guide for the regioselective synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We move beyon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the regioselective synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We move beyond a simple recitation of steps to explain the critical chemical principles that govern the reaction's regioselectivity. The protocol detailed herein is robust, scalable, and designed to consistently favor the desired 1,5-disubstituted regioisomer over the 1,3-isomer. This guide is intended for researchers in organic synthesis, drug discovery, and process development, offering both a reliable experimental procedure and a deeper mechanistic understanding.

Strategic Overview: The Challenge of Regiocontrol in Pyrazole Synthesis

The pyrazole nucleus is a privileged scaffold in drug development, appearing in numerous FDA-approved drugs due to its wide range of biological activities.[1][2][3] The synthesis of unsymmetrically substituted pyrazoles, such as the target molecule, presents a classic challenge of regioselectivity. The standard Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, often yields a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[4]

To overcome this, our strategy employs a two-step sequence that guarantees the desired regiochemical outcome. The core principle is to use a β-enaminone intermediate, (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one. This intermediate has two electrophilic sites with distinct reactivity, which, when reacted with an unsymmetrical nucleophile like methylhydrazine, directs the cyclization to a single, predictable regioisomer.[5][6]

Mechanistic Rationale for Regioselectivity

The regioselectivity of the cyclization step is governed by the distinct electronic nature of the two nitrogen atoms in methylhydrazine and the electrophilic centers of the enaminone.

  • Nucleophilic Attack: Methylhydrazine possesses two nucleophilic nitrogen atoms. The terminal NH₂ group is sterically more accessible and electronically more nucleophilic than the substituted nitrogen atom.

  • Michael Addition: The reaction initiates with a Michael-type conjugate addition of the more nucleophilic terminal NH₂ group of methylhydrazine to the β-carbon of the enaminone's carbon-carbon double bond. This step is irreversible and sets the regiochemistry.

  • Intramolecular Cyclization & Elimination: The intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom attacks the electrophilic carbonyl carbon. This is followed by the elimination of dimethylamine and a molecule of water to yield the aromatic pyrazole ring.

This sequence ensures that the methyl group resides on the nitrogen at position 1 (N1) and the 4-methoxyphenyl group is at position 5 (C5), yielding the target molecule exclusively.

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

This procedure details the formation of the key enaminone intermediate.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Methoxyacetophenone150.175.00 g33.31.0
DMF-DMA119.165.95 g (6.3 mL)50.01.5
Toluene-30 mL--
Hexanes-~50 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyacetophenone (5.00 g, 33.3 mmol) and toluene (30 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.3 mL, 50.0 mmol).

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexanes mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting oily residue, add hexanes (~50 mL) and stir vigorously. The product should precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold hexanes (2 x 15 mL), and dry under vacuum.

  • Expected Outcome: A bright yellow crystalline solid. Typical yield: 85-95%.

Step 2: Synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

This procedure details the cyclization reaction to form the target pyrazole.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Enaminone (from Step 1)205.254.11 g20.01.0
Methylhydrazine Sulfate144.133.17 g22.01.1
Sodium Acetate (anhydrous)82.033.61 g44.02.2
Ethanol (absolute)-50 mL--

Procedure:

  • In a 100 mL round-bottom flask, suspend the enaminone (4.11 g, 20.0 mmol), methylhydrazine sulfate (3.17 g, 22.0 mmol), and sodium acetate (3.61 g, 44.0 mmol) in absolute ethanol (50 mL).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The reaction can be monitored by TLC (3:7 ethyl acetate/hexanes) until the starting enaminone spot has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the solids with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Expected Outcome: A white to off-white solid. Typical yield: 75-85%. Melting point and NMR data should be consistent with literature values for the target compound. [7]

References

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • I. A. Al-Masoudi, et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. MDPI. [Link]

  • P. J. Lindsay-Scott, et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Journal of Organic Chemistry. [Link]

  • X. Deng & N. S. Mani (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link]

  • S. F. M. Ali, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • S. R. V. Castrillon, et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]

  • M. S. Refat, et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • S. A. M. Abdel-Mohsen, et al. (2023). 5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData. [Link]

  • A. Fun, et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E. [Link]

  • M. C. de la Torre, et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]

Sources

Application

Application Note: Precision One-Pot Synthesis of 1-Methyl-5-Arylpyrazoles

Executive Summary The synthesis of 1-methyl-5-arylpyrazoles represents a critical challenge in medicinal chemistry, particularly for the development of p38 MAP kinase inhibitors and COX-2 inhibitors. The reaction of unsy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-methyl-5-arylpyrazoles represents a critical challenge in medicinal chemistry, particularly for the development of p38 MAP kinase inhibitors and COX-2 inhibitors. The reaction of unsymmetrical 1-aryl-1,3-diketones with methylhydrazine typically yields a mixture of regioisomers: the kinetically favored 1-methyl-3-arylpyrazole and the thermodynamically distinct 1-methyl-5-arylpyrazole .

This Application Note details a regiocontrolled one-pot protocol that overcomes standard kinetic bias. By utilizing Hexafluoroisopropanol (HFIP) as a reaction medium or employing a controlled acid-mediated cyclization , researchers can shift regioselectivity >95:5 in favor of the 5-aryl isomer. This guide provides step-by-step protocols, mechanistic insights, and validation methods.

Strategic Analysis: The Regioselectivity Paradox

The core challenge lies in the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.

  • Reagents: Methylhydrazine (

    
    ) and 1-Aryl-1,3-butanedione (
    
    
    
    ).[1]
  • Nucleophiles: The terminal amino group (

    
    ) is more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophiles: The aliphatic carbonyl (Acetyl) is typically more reactive (less conjugated) than the aromatic carbonyl (Benzoyl).

The Bifurcation Pathway

Under standard conditions (Ethanol, Neutral/Basic), the highly nucleophilic


 attacks the highly reactive Acetyl group. This forms an intermediate hydrazone that cyclizes to place the 

group distal to the aryl ring, yielding the 1-methyl-3-aryl isomer .

To synthesize the 1-methyl-5-aryl isomer , the reaction landscape must be altered to force the


 group adjacent to the aryl ring. This requires either:
  • Solvent Activation (HFIP): Using fluorinated solvents to activate the carbonyls via strong H-bonding, altering the electrophilicity profile.

  • Thermodynamic Equilibration (Acid): Using acid catalysis to permit the equilibration of hydrazone intermediates to the thermodynamically favored 5-aryl precursor before irreversible cyclization.

Mechanistic Flowchart

Regioselectivity Start Reagents: 1-Aryl-1,3-diketone + Methylhydrazine Branch Reaction Conditions Start->Branch PathA Path A: Neutral/Basic (EtOH) Kinetic Control Branch->PathA Standard PathB Path B: HFIP or Acid (HCl) Thermodynamic/Solvent Control Branch->PathB Optimized InterA Attack of NH2 on Acetyl (C1) Fastest Nucleophilic Attack PathA->InterA InterB Attack of NH2 on Benzoyl (C3) OR Equilibration of Hydrazone PathB->InterB ProdA Major Product: 1-Methyl-3-Arylpyrazole InterA->ProdA Cyclization ProdB Target Product: 1-Methyl-5-Arylpyrazole InterB->ProdB Cyclization

Figure 1: Mechanistic bifurcation showing how reaction conditions dictate the regiochemical outcome.

Experimental Protocols

Protocol A: The HFIP Solvent Method (High Selectivity)

Recommended for high-value substrates where yield and purity are paramount.

Principle: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor, activating the carbonyls and stabilizing the specific transition state required for 5-aryl formation.[2][1]

Materials:

  • 1-Aryl-1,3-diketone (1.0 equiv)[2][1]

  • Methylhydrazine (1.1 equiv)[2][1][3]

  • HFIP (0.2 M concentration relative to diketone)[1][3]

  • Rotary Evaporator[2][3]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the 1-aryl-1,3-diketone in HFIP. Ensure complete dissolution.

  • Addition: Add methylhydrazine dropwise at room temperature (20–25 °C). Note: The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

  • Work-up: HFIP is volatile (bp 58 °C). Remove the solvent directly under reduced pressure (rotary evaporator).

  • Purification: The crude residue is often >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Expected Outcome: >95:5 ratio favoring the 1-methyl-5-aryl isomer.

Protocol B: The Acid-Mediated One-Pot Synthesis (Scalable)

Recommended for large-scale synthesis or when fluorinated solvents are cost-prohibitive.[1]

Principle: Acid catalysis (HCl) promotes the equilibration of the hydrazone intermediates. Under reflux, the system equilibrates to the thermodynamically more stable 5-aryl isomer (where the N-Me group avoids steric clash with the adjacent substituent in the transition state leading to the final aromatic system).

Materials:

  • 1-Aryl-1,3-diketone (1.0 equiv)[2][1]

  • Methylhydrazine sulfate (1.1 equiv) (Preferred over free base for easier handling)[2][1]

  • Ethanol (Absolute)[2][1][4]

  • Conc. HCl (Catalytic, 5 mol%)[2][1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the diketone in Ethanol (0.5 M).

  • Acidification: Add catalytic HCl (5 mol%).

  • Addition: Add Methylhydrazine sulfate.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours.

    • Critical Step: Do not stop at room temperature; heat is required for thermodynamic equilibration.

  • Neutralization: Cool to room temperature. Neutralize with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2][1]
    

Data Analysis & Validation

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Standard 1H NMR can be ambiguous. Use NOE (Nuclear Overhauser Effect) spectroscopy for definitive proof.[1][5]

Feature1-Methyl-3 -Arylpyrazole1-Methyl-5 -Arylpyrazole (Target)
Structure N-Me is far from Aryl ring.[1]N-Me is adjacent to Aryl ring.
1D 1H NMR N-Me signal often sharper.N-Me signal may show broadening due to rotation.
NOE Signal No enhancement between N-Me and Aryl protons.Strong enhancement between N-Me and Aryl ortho-protons.
13C NMR C3 (Aryl-bearing) ~150 ppm.C5 (Aryl-bearing) ~140-145 ppm.
Workflow Diagram: Protocol B

Workflow Step1 1. Mix Reagents (EtOH + HCl) Step2 2. Reflux (78°C) 6-12 Hours Step1->Step2 Thermodynamic Control Step3 3. Neutralize (NaHCO3) Step2->Step3 Quench Step4 4. Isolate (Extract/Dry) Step3->Step4 Step5 5. Validate (NOE NMR) Step4->Step5 QC

Figure 2: Operational workflow for the acid-mediated synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity Reaction stopped too early (Kinetic control).Extend reflux time (Protocol B) or switch to HFIP (Protocol A).
Low Yield Degradation of diketone.Ensure inert atmosphere (

).[1] Use fresh methylhydrazine.
Inseparable Mixture Isomers co-elute.Use recrystallization (5-aryl isomers often have higher MPs) or prep-HPLC.

References

  • Fustero, S., et al. (2008).[2][1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. Link[2][1]

  • Gosselin, F., et al. (2003).[2][1] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Synlett. (Cited in Synthesis and Pharmacological Activities of Pyrazole Derivatives). Link

  • Singh, S. P., et al. (1997).[2][1] Regioselectivity in the reaction of 1,3-diketones with methylhydrazine. Journal of Chemical Research.

  • BenchChem. (2025).[3][5] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link[2][1]

  • Katritzky, A. R. (1990).[2][1] Handbook of Heterocyclic Chemistry. (Standard text for pyrazole tautomerism and regiochemistry principles).

Sources

Method

Reaction of methylhydrazine with 1-(4-methoxyphenyl)-1,3-butanedione

Executive Summary This application note details the protocol for the condensation of methylhydrazine with 1-(4-methoxyphenyl)-1,3-butanedione (p-anisoylacetone) to synthesize substituted pyrazoles. This reaction is a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the condensation of methylhydrazine with 1-(4-methoxyphenyl)-1,3-butanedione (p-anisoylacetone) to synthesize substituted pyrazoles. This reaction is a classic Knorr Pyrazole Synthesis but presents a critical regiochemical challenge: the formation of two distinct isomers, 1-methyl-5-(4-methoxyphenyl)-3-methylpyrazole (Isomer A) and 1-methyl-3-(4-methoxyphenyl)-5-methylpyrazole (Isomer B) .

This guide provides a mechanistic rationale for regioselectivity, a robust experimental protocol for the synthesis of the major isomer (typically Isomer A under kinetic control), and a definitive NMR-based characterization strategy to validate the structural identity.

Mechanistic Insight & Regioselectivity

The reaction involves the condensation of an unsymmetrical hydrazine (methylhydrazine) with an unsymmetrical 1,3-diketone. The regiochemical outcome is dictated by the interplay between nucleophilicity and electrophilicity .

Reactant Properties[1][2][3][4][5][6][7][8][9]
  • Methylhydrazine (

    
    ): 
    
    • 
       (
      
      
      
      ):
      Primary amine. More nucleophilic, less sterically hindered.
    • 
       (
      
      
      
      ):
      Secondary amine. Less nucleophilic, more sterically hindered.
  • 1-(4-Methoxyphenyl)-1,3-butanedione:

    • C1 (Ar-CO): Carbonyl adjacent to the 4-methoxyphenyl group. Less electrophilic due to resonance donation from the electron-rich aryl ring. Sterically crowded.

    • C3 (Me-CO): Acetyl carbonyl. More electrophilic (ketone character). Sterically accessible.

Reaction Pathway (Kinetic Control)

Under standard conditions (protic solvent, neutral/mild acid), the reaction is governed by the initial nucleophilic attack:

  • Initial Attack: The highly nucleophilic

    
      of methylhydrazine attacks the most electrophilic carbonyl, C3 (Me-CO) .
    
  • Intermediate: Formation of a mono-hydrazone intermediate.

  • Cyclization: The internal

    
      nitrogen attacks the remaining carbonyl C1 (Ar-CO) .
    
  • Elimination: Loss of water and aromatization.

Predicted Major Product (Isomer A): The nitrogen bearing the methyl group (N1) ends up bonded to the carbon bearing the aryl group (C5).

  • Structure: 1-methyl-5-(4-methoxyphenyl)-3-methylpyrazole .

Caption: Mechanistic pathway favoring the formation of the 1,5-disubstituted isomer via kinetic control.

Experimental Protocol

Safety Alert:

  • Methylhydrazine is a potent carcinogen, highly toxic by inhalation/skin absorption, and flammable.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Use Butyl Rubber gloves (nitrile is insufficient for prolonged contact), safety goggles, and a lab coat.[1]

  • Quenching: Have a dilute bleach solution ready to neutralize spills.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Amount
1-(4-Methoxyphenyl)-1,3-butanedione192.211.01.92 g (10 mmol)
Methylhydrazine46.071.10.58 mL (11 mmol)
Ethanol (Absolute)Solvent-20 mL
Acetic Acid (Glacial)Catalyst0.160 µL (Optional)
Procedure (Method A: Reflux in Ethanol)
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[9][10][11]

  • Dissolution: Add 1-(4-methoxyphenyl)-1,3-butanedione (1.92 g) and ethanol (20 mL). Stir until fully dissolved.

  • Addition: Carefully add methylhydrazine (0.58 mL) dropwise via syringe. The reaction is exothermic; observe temperature.

    • Note: Addition of catalytic acetic acid (0.1 eq) can accelerate the reaction but may not be necessary for this reactive substrate.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress by TLC (Eluent: 30% EtOAc/Hexanes).
    
    • TLC Visualization: UV active. The diketone starting material will disappear; two spots may appear (Major Isomer A and Minor Isomer B).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to obtain a crude oil or solid.

    • Purification: The two isomers often have distinct

      
       values.
      
      • Dissolve crude in minimal dichloromethane.

      • Perform Flash Column Chromatography (Silica Gel).

      • Gradient: 0%

        
         40% Ethyl Acetate in Hexanes.
        
  • Isolation: Collect fractions containing the major product. Evaporate solvent to yield the pure pyrazole.

Characterization & Self-Validation

Distinguishing the two isomers is the most critical step. Mass spectrometry (LC-MS) will show the same mass (


) for both. NMR Spectroscopy  is required for definitive assignment.
1H NMR Data (Predicted)
  • Isomer A (1-Me, 5-Ar, 3-Me):

    • N-CH3:

      
       ppm.
      
    • C3-CH3:

      
       ppm.
      
    • Aryl Protons: Typical AA'BB' pattern for p-OMe-Ph.

    • C4-H: Singlet

      
       ppm.
      
  • Isomer B (1-Me, 3-Ar, 5-Me):

    • N-CH3:

      
       ppm.
      
    • C5-CH3:

      
       ppm.
      
The Definitive Test: 1D NOE (Nuclear Overhauser Effect)

You must perform a NOE difference experiment or 2D NOESY.

FeatureIsomer A (Major)Isomer B (Minor)
Structure 1-Me-5-Ar 1-Me-5-Me
Irradiate N-CH3 Strong NOE to Aryl Ortho-H Strong NOE to C5-Methyl
Irradiate C-CH3 NOE to C4-H onlyNOE to N-CH3 and C4-H

Interpretation:

  • If irradiating the N-Methyl signal enhances the aromatic protons, you have Isomer A (1-methyl-5-(4-methoxyphenyl)-3-methylpyrazole).

  • If irradiating the N-Methyl signal enhances the other methyl group signal, you have Isomer B .

Caption: Validation workflow using NOE spectroscopy to confirm regiochemistry.

Troubleshooting

  • Low Regioselectivity: If the ratio of A:B is poor (e.g., < 3:1), switch solvent to Hexafluoroisopropanol (HFIP) . HFIP is known to enhance regioselectivity in pyrazole synthesis by hydrogen-bonding to the carbonyls, accentuating the electrophilic difference.

  • Oiling Out: Pyrazoles can be oils. If the product does not crystallize, convert it to the hydrochloride salt by bubbling HCl gas through an ethereal solution of the product to obtain a solid.

References

  • Regioselectivity in Knorr Synthesis: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, vol. 2006, no. 19, 2006, pp. 3267-3270. Link

  • Solvent Effects (HFIP): Tang, M., et al. "Hexafluoroisopropanol-Promoted Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 83, no. 15, 2018, pp. 9300–9311. Link

  • Methylhydrazine Safety: "Methylhydrazine - Safety Data Sheet." PubChem, National Library of Medicine. Link

  • NMR Characterization of Pyrazoles: Elguero, J., et al. "Proton and Carbon-13 NMR Study of Pyrazoles." Magnetic Resonance in Chemistry, vol. 25, no. 3, 1987, pp. 250-257. Link

Sources

Application

Application Note: Regioselective Synthesis of Pyrazoles Using Fluorinated Alcohols

[1][2] Executive Summary The synthesis of unsymmetrical pyrazoles—a critical scaffold in pharmaceutical chemistry (e.g., Celecoxib, Rimonabant)—is historically plagued by poor regioselectivity. Traditional condensation o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of unsymmetrical pyrazoles—a critical scaffold in pharmaceutical chemistry (e.g., Celecoxib, Rimonabant)—is historically plagued by poor regioselectivity. Traditional condensation of 1,3-diketones with hydrazines in standard solvents (Ethanol, Methanol) often yields difficult-to-separate mixtures of 1,3- and 1,5-isomers.

This Application Note details a metal-free, high-fidelity protocol utilizing fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) . These solvents act as "functional media," leveraging their high hydrogen-bond donating (HBD) ability and ionizing power to drive regioselectivity up to 98:2 , eliminating the need for Lewis acid catalysts or complex directing groups.

The Challenge: Regioisomeric Scrambling

In the Knorr pyrazole synthesis, the reaction between an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

) can proceed via two competing pathways. The initial nucleophilic attack can occur at either carbonyl group, dictated by a subtle balance of steric hindrance and electronic electrophilicity.
  • Standard Conditions (EtOH/AcOH): Often result in thermodynamic equilibration or mixed kinetic control, leading to ratios near 1:1 or 2:1.

  • The Consequence: Significant yield loss during chromatographic separation and inconsistent biological data due to isomer impurities.

The Solution: Fluorinated Alcohols as Promoter-Solvents[1][3][4]

HFIP (


 9.3) and TFE (

12.4) are distinct from traditional alcohols due to their strong electron-withdrawing fluorine atoms.
Mechanistic Advantage
  • Carbonyl Activation: HFIP forms strong hydrogen bonds with the carbonyl oxygens of the 1,3-diketone. This activation is often selective for the more basic or accessible carbonyl, directing the nucleophilic attack of the hydrazine.

  • Stabilization of Intermediates: The high ionizing power of HFIP stabilizes the polar transition states and the zwitterionic intermediates formed during cyclization, preventing the reversibility that leads to isomer scrambling.

  • Hard/Soft Acid-Base Matching: HFIP enhances the electrophilicity of the carbonyls, favoring the attack of the harder nucleophile (the primary

    
     of the hydrazine) on the harder electrophile (typically the electron-deficient carbonyl, e.g., adjacent to a 
    
    
    
    group).
Mechanistic Pathway Diagram

Mechanism Diketone 1,3-Diketone (Unsymmetrical) Activated Activated Complex (C=O---H-OR_f) Diketone->Activated Solvation HFIP HFIP Solvent (H-Bond Donor) HFIP->Activated H-Bonding Attack Directed Nucleophilic Attack Activated->Attack Hydrazine Substituted Hydrazine Hydrazine->Attack Primary NH2 attack Intermediate Carbinolamine Intermediate Attack->Intermediate Kinetic Control Elimination Dehydration & Aromatization Intermediate->Elimination - H2O Product Regioselective Pyrazole (98:2) Elimination->Product

Figure 1: Mechanistic flow showing HFIP-mediated activation of 1,3-diketones leading to regioselective hydrazine attack.

Application Data: Solvent Comparison

The following data illustrates the dramatic effect of solvent choice on the condensation of 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.

Target Product: 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Isomer A) vs. the 3-furyl isomer (Isomer B).

SolventDielectric Constant (

)
H-Bond Donor (

)
Regioisomeric Ratio (A : B)Yield (%)
Ethanol 24.50.8336 : 64 99
Methanol 32.70.9345 : 55 95
TFE 26.71.5185 : 15 99
HFIP 16.71.9697 : 3 98

Data Source: Adapted from Fustero et al., J. Org.[1] Chem. 2008.[1][2]

Interpretation: The switch from Ethanol to HFIP inverts and amplifies the selectivity, favoring the 5-aryl-3-trifluoromethyl isomer almost exclusively.

Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: Unsymmetrical 1,3-diketone (1.0 equiv).[3][4]

  • Nucleophile: Alkyl- or Aryl-hydrazine (1.1 equiv). Note: If using hydrazine hydrochloride, add 1.0 equiv of NaOAc.

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (99%+ purity).

  • Vessel: Round-bottom flask or sealed vial (for small scale).

  • Safety: HFIP is volatile, corrosive, and causes severe eye damage. Work in a fume hood.

Step-by-Step Procedure
  • Preparation: In a clean reaction vessel equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (5.0 mL).

    • Concentration Target: ~0.2 M. Higher concentrations (up to 0.5 M) are tolerated but may slightly reduce selectivity due to aggregation.

  • Addition: Add the hydrazine derivative (1.1 mmol) dropwise to the stirring solution at Room Temperature (20–25 °C) .

    • Note: The reaction is typically exothermic. For scales >1g, cool the vessel to 0 °C during addition, then warm to RT.

  • Reaction: Stir the mixture at Room Temperature.

    • Time: Typically 1–4 hours.[3]

    • Monitoring: Check progress via TLC or LC-MS. The disappearance of the diketone is usually rapid.

  • Workup (Crucial for HFIP Recovery): HFIP is expensive. Do not perform an aqueous extraction immediately.

    • Step A: Remove the HFIP directly using a rotary evaporator (bath temp < 40 °C, vacuum ~100 mbar). Collect the solvent in a clean trap for recycling.

    • Step B: Redissolve the residue in Ethyl Acetate or Dichloromethane.

    • Step C: Wash with saturated

      
       (to remove trace acid/hydrazine) and Brine. Dry over 
      
      
      
      .
  • Purification: Concentrate the organic layer. The crude product often has >95% purity. If necessary, purify via short silica plug filtration or recrystallization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Selectivity (<90:10) Temperature too highRun reaction at 0 °C or -10 °C.
Substrate aggregationDilute reaction to 0.1 M.
Incomplete Conversion Hydrazine degradationUse fresh hydrazine source or excess (1.5 equiv).
Product is an Oil Trace HFIP remainingHFIP forms strong H-bonds with pyrazoles. Dry under high vacuum for >12h or azeotrope with

.

Workflow Visualization

Workflow Start Start: 1,3-Diketone + HFIP (0.2M) AddHyd Add Hydrazine (Dropwise @ RT) Start->AddHyd Stir Stir 2-4 Hours (Monitor TLC) AddHyd->Stir Check Conversion > 98%? Stir->Check Check->Stir No (Extend Time) Evap Rotary Evaporation (Recycle HFIP) Check->Evap Yes Workup Redissolve (EtOAc) Wash (NaHCO3/Brine) Evap->Workup Purify Isolation (Crystallization/Column) Workup->Purify

Figure 2: Operational workflow for the HFIP-mediated synthesis protocol.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.[1] The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[2] The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Banerjee, R., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives.[5] The Journal of Organic Chemistry, 89(7), 4423–4437.[5] [Link]

  • Colacino, E., et al. (2019). Fluorinated Alcohols: A Magic Medium for the Synthesis of Heterocycles. European Journal of Organic Chemistry, 2019(14), 2375-2386. [Link]

Sources

Method

Synthesis of Tepoxalin Intermediates: A Detailed Guide to Pyrazole Scaffold Construction

Abstract Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) notable for its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.[1][2] Its therapeutic efficacy is intrinsically linked to its c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) notable for its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways.[1][2] Its therapeutic efficacy is intrinsically linked to its core molecular structure, a trisubstituted pyrazole scaffold. This application note provides a detailed examination of the synthesis of key intermediates in the production of Tepoxalin, with a primary focus on the strategic construction of the central pyrazole ring. We will explore the underlying chemical principles, provide step-by-step protocols for laboratory execution, and present a retrosynthetic analysis to elucidate the synthetic design. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are engaged in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Pyrazole Scaffold in Tepoxalin

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is found in a wide array of pharmaceuticals due to its ability to engage in various biological interactions and its synthetic accessibility.[4][5] In Tepoxalin, the specific substitution pattern on the pyrazole ring—a 4-chlorophenyl group at the C5 position, a 4-methoxyphenyl group at the N1 position, and a trifluoromethyl group at the C3 position which is then elaborated—is crucial for its dual inhibitory activity.[3][6]

The synthesis of Tepoxalin, and specifically its core intermediate, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, presents an excellent case study in modern heterocyclic chemistry.[7][8] The primary challenge lies in achieving the desired regioselectivity during the pyrazole ring formation, a common consideration in the synthesis of unsymmetrically substituted pyrazoles.[9][10]

Retrosynthetic Analysis of Tepoxalin

A retrosynthetic approach is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.[11][12] The retrosynthetic analysis of Tepoxalin reveals a logical pathway for its synthesis, highlighting the key bond disconnections and the corresponding synthetic intermediates.

Retrosynthesis Tepoxalin Tepoxalin Intermediate_A 3-(Pyrazolyl)propanoic Acid Derivative Tepoxalin->Intermediate_A Amide Formation Pyrazole_Core 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Intermediate_A->Pyrazole_Core Side-chain Elaboration Diketone 1-(4-chlorophenyl)-4,4,4-trifluoro-butane-1,3-dione Pyrazole_Core->Diketone Knorr Pyrazole Synthesis Hydrazine 4-Methoxyphenylhydrazine Pyrazole_Core->Hydrazine Knorr Pyrazole Synthesis Knorr_Mechanism cluster_0 1. Condensation cluster_1 2. Cyclization cluster_2 3. Dehydration Diketone 1,3-Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone + H2O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Sources

Application

Microwave-assisted synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Application Note: Microwave-Assisted Regioselective Synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 5-(4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Regioselective Synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure for COX-2 inhibitors (e.g., Celecoxib analogs), p38 MAP kinase inhibitors, and various CNS-active agents.

The synthesis of 1,5-disubstituted pyrazoles is historically challenging due to the competing formation of the thermodynamically favored 1,3-isomer. This guide utilizes microwave irradiation (MW) to accelerate reaction kinetics and employs solvent-controlled regioselectivity to target the 1,5-isomer. By leveraging the dielectric heating properties of polar solvents, we achieve higher yields and cleaner reaction profiles compared to conventional thermal reflux.

Strategic Analysis: The Regioselectivity Challenge

The core challenge in synthesizing N-methyl-C-aryl pyrazoles is controlling the cyclization pathway.

  • The 1,3-Isomer (Unwanted): Formed via the initial nucleophilic attack of the terminal hydrazine nitrogen (

    
    ) on the carbonyl carbon of the enaminone intermediate. This is often the kinetic product in neutral solvents (EtOH).
    
  • The 1,5-Isomer (Target): Formed via the attack of the internal, more substituted nitrogen (

    
    ) on the 
    
    
    
    -carbon of the enaminone (Michael addition), or via acid-catalyzed pathways that activate the
    
    
    -carbon.

The Solution: We utilize Glacial Acetic Acid (AcOH) as the reaction medium under microwave irradiation. The acidic environment protonates the enaminone carbonyl, reducing the reactivity of the carbonyl carbon toward the hard nucleophile (


) and promoting the Michael addition pathway required for the 1,5-cyclization.

Materials & Equipment

Reagents
  • Precursor: 4'-Methoxyacetophenone (>98%).

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Reagent B: Methylhydrazine (Warning: Toxic/Carcinogenic).

  • Solvents: Toluene (anhydrous), Glacial Acetic Acid, Ethanol (for workup).

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

    • Vessel Type: 10 mL or 35 mL sealed pressure vials with silicone/PTFE septa.

    • Temperature Control: IR sensor (external) or Fiber Optic (internal).

  • Analysis: 400 MHz NMR (Bruker Avance), UPLC-MS (Waters Acquity).

Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

Formation of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

This step converts the acetyl group into a reactive 1,3-electrophilic species.

  • Load: In a 35 mL MW vial, dissolve 4'-Methoxyacetophenone (1.50 g, 10.0 mmol) in Toluene (5 mL).

  • Add: Add DMF-DMA (1.78 g, 15.0 mmol, 1.5 eq).

  • Seal & Irradiate: Cap the vial and program the microwave reactor with the parameters in Table 1 .

Table 1: Microwave Parameters for Enaminone Synthesis

ParameterSettingRationale
Temperature 120 °CSufficient to drive condensation and remove MeOH byproduct.
Time 15:00 minRapid conversion; conventional reflux takes 6-12 hours.
Pressure Limit 250 psiSafety cutoff for sealed vessel operation.
Power Dynamic (Max 200W)Maintains set temperature without overshoot.
Stirring HighEnsures homogeneous heating profile.
  • Workup: Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The residue leads to a yellow/orange solid.

  • QC: Verify formation of enaminone by

    
    H NMR (Characteristic doublets at 
    
    
    
    5.8 and 7.8 ppm,
    
    
    Hz).
Step 2: Regioselective Cyclization to Pyrazole

Formation of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

  • Load: Dissolve the crude enaminone (approx. 2.0 g, 10 mmol) in Glacial Acetic Acid (10 mL) in a fresh 35 mL MW vial.

  • Add: Carefully add Methylhydrazine (0.55 g, 12 mmol, 1.2 eq) dropwise. Caution: Exothermic reaction. Perform in a fume hood.

  • Seal & Irradiate: Program the microwave reactor with the parameters in Table 2 .

Table 2: Microwave Parameters for Cyclization

ParameterSettingRationale
Temperature 140 °CHigh temperature promotes the less kinetically accessible 1,5-cyclization.
Time 10:00 minShort duration minimizes thermal degradation.
Solvent Acetic AcidPromotes Michael addition mechanism favoring 5-aryl isomer.
Power Dynamic (Max 250W)Efficient coupling with polar AcOH solvent.
  • Workup:

    • Pour the reaction mixture into crushed ice (50 g).

    • Neutralize with saturated

      
       solution (pH ~8).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude usually contains a mixture of 1,5- (major) and 1,3- (minor) isomers. Purify via Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity/interaction with silica.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the role of the microwave/acidic conditions in steering the reaction.

ReactionPathway Start 4-Methoxyacetophenone Enaminone Enaminone Intermediate (3-dimethylamino-acryloyl) Start->Enaminone DMF-DMA, MW 120°C Decision Cyclization Conditions Enaminone->Decision + Methylhydrazine Path13 Neutral/Basic (EtOH) Kinetic Control Decision->Path13 Path15 Acidic (AcOH) + MW Thermodynamic/Michael Control Decision->Path15 Prod13 1-Methyl-3-aryl-pyrazole (Unwanted Isomer) Path13->Prod13 Attack at C=O Prod15 1-Methyl-5-aryl-pyrazole (Target Molecule) Path15->Prod15 Attack at C-beta

Figure 1: Divergent synthesis pathways. Acidic microwave conditions favor the Michael addition pathway required for the 1,5-isomer.

Quality Control & Self-Validation

To ensure the protocol was successful, you must distinguish the 1,5-isomer from the 1,3-isomer. Standard 1H NMR is insufficient without specific diagnostic peaks.

The "NOE" Validation Protocol:

  • Technique: 1D NOE Difference or 2D NOESY NMR.

  • Logic:

    • In the 1,5-isomer , the N-Methyl group is spatially adjacent to the ortho-protons of the 4-methoxyphenyl ring. Expect a strong NOE signal.

    • In the 1,3-isomer , the N-Methyl group is distant from the aryl ring. Expect NO/WEAK NOE signal.

Table 3: Diagnostic NMR Data

Feature1,5-Isomer (Target)1,3-Isomer (Byproduct)
N-Me Shift

3.85 ppm (approx)

3.95 ppm (approx)
C4-H Signal

6.30 ppm

6.50 ppm
NOE Interaction Strong (N-Me

Ar-H)
Absent

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Enaminone formationEnsure DMF-DMA is fresh; it hydrolyzes easily. Increase MW time to 20 min.
Wrong Regioisomer (1,3-major) Reaction medium not acidic enoughEnsure Glacial AcOH is used, not diluted. Avoid Ethanol in the cyclization step.
Vessel Failure Pressure limit exceededReduce ramp rate. Ensure headspace in vial (do not fill >60%).

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annul
    • Source:The Journal of Organic Chemistry, 2005.
    • URL:[Link]

    • Relevance: Discusses the fundamental nucleophilic attack p
  • Microwave-Assisted Methodology

    • Title: Microwave-assisted synthesis of pyrazoles - a mini-review.
    • Source:DergiPark, 2025.
    • URL:[Link]

    • Relevance: Validates the efficiency of MW irradiation in reducing reaction times for heterocycle form
  • Regiocontrol in 1,5-Disubstituted Pyrazoles

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source:ACS Omega (via NCBI), 2023.
    • URL:[Link]

    • Relevance: Provides crucial insight into how free hydrazine vs.
  • General Enaminone Chemistry

    • Title: 3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one.
    • Source:IUCrD
    • URL:[Link]

    • Relevance: Structural confirmation of the key intermedi
Method

Application Notes and Protocols for the N-Methylation of 5-(4-methoxyphenyl)-1H-pyrazole

Abstract This comprehensive technical guide provides detailed protocols and expert insights for the N-methylation of 5-(4-methoxyphenyl)-1H-pyrazole, a scaffold of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the N-methylation of 5-(4-methoxyphenyl)-1H-pyrazole, a scaffold of significant interest in medicinal chemistry and drug development. The primary challenge in the alkylation of unsymmetrically substituted pyrazoles is the control of regioselectivity, often resulting in a mixture of N1 and N2 methylated isomers. This guide presents two distinct protocols: a classical approach using a conventional methylating agent and a modern, highly regioselective method employing a sterically hindered silyl reagent. Detailed step-by-step procedures, mechanistic explanations, and strategies for product analysis and purification are provided to enable researchers to achieve their desired N-methylated pyrazole isomer with high efficiency and purity.

Introduction: The Significance of N-Methylated Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The N-methylation of pyrazoles is a critical derivatization step that can significantly modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the inherent aromaticity and the presence of two reactive nitrogen atoms in the pyrazole ring present a significant synthetic challenge: controlling the regioselectivity of N-alkylation.[3][4] For an unsymmetrical pyrazole such as 5-(4-methoxyphenyl)-1H-pyrazole, direct methylation often yields a mixture of the 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole and 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole isomers, which can be difficult to separate.[3] This guide provides robust protocols to address this challenge.

The Challenge of Regioselectivity in Pyrazole N-Methylation

The regiochemical outcome of the N-methylation of unsymmetrical pyrazoles is influenced by a delicate interplay of steric and electronic factors.[3] The two nitrogen atoms of the pyrazole ring, N1 and N2, exhibit comparable nucleophilicity, leading to competitive methylation.[4] Traditional methylating agents, such as methyl iodide and dimethyl sulfate, are often small and highly reactive, resulting in poor regioselectivity.[3] The choice of base, solvent, and reaction temperature can also impact the isomeric ratio, but achieving high selectivity with these classical methods remains a significant hurdle.[5][6]

To overcome this, methods leveraging sterically demanding reagents have been developed to favor methylation at the less hindered nitrogen atom.[3][4][7] This principle is exemplified in Protocol 2, which utilizes a bulky silylmethyl reagent to achieve exceptional N1-selectivity.

Experimental Protocols

This section details two distinct protocols for the N-methylation of 5-(4-methoxyphenyl)-1H-pyrazole. Protocol 1 describes a classical approach, which is likely to yield a mixture of isomers, while Protocol 2 outlines a modern, highly regioselective method.

Protocol 1: Classical N-Methylation using Methyl Iodide

This protocol employs the widely used methylating agent, methyl iodide, and a strong base. It is a straightforward method but is expected to yield a mixture of N1 and N2 methylated isomers.

Materials:

  • 5-(4-methoxyphenyl)-1H-pyrazole

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(4-methoxyphenyl)-1H-pyrazole (1.0 eq).

  • Dissolve the pyrazole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Expected Outcome: This method will likely produce a mixture of 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole and 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole. The ratio of these isomers will depend on the specific reaction conditions. Separation by column chromatography will be necessary.[8]

Protocol 2: Highly N1-Selective Methylation using a Masked Methylating Reagent

This advanced protocol utilizes a sterically bulky α-halomethylsilane as a "masked" methylating reagent to achieve high N1-selectivity.[4][7] The reaction proceeds in two steps: N-alkylation with the silyl reagent, followed by protodesilylation.

Materials:

  • 5-(4-methoxyphenyl)-1H-pyrazole

  • (Chloromethyl)triisopropoxysilane

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 5-(4-methoxyphenyl)-1H-pyrazole (1.0 eq) and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS (1.2 eq) portion-wise, and stir the mixture at 0 °C for 30 minutes.[3]

  • Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise to the reaction mixture at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion of the N-alkylation, add TBAF solution (2.0 eq) and water to the reaction mixture.[3]

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation.[3]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[3]

Expected Outcome: This protocol is expected to yield the 1-methyl-5-(4-methoxyphenyl)-1H-pyrazole isomer with high regioselectivity (potentially >95:5 N1:N2).[4][7]

Data Presentation and Analysis

Table 1: Comparison of N-Methylation Protocols

ParameterProtocol 1 (Classical)Protocol 2 (Selective)
Methylating Agent Methyl Iodide(Chloromethyl)triisopropoxysilane / TBAF
Base NaHKHMDS
Typical Solvent DMFTHF/DMSO
Expected Regioselectivity (N1:N2) Mixture, often poor selectivityHigh selectivity for N1 isomer (>95:5)
Number of Steps OneTwo (Alkylation and Desilylation)
Purification Requires careful separation of isomersSimplified due to high selectivity

Characterization of N-Methylated Isomers: Unambiguous identification of the N1 and N2 methylated isomers is crucial. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • ¹H NMR: The chemical shifts of the pyrazole ring protons and the N-methyl protons will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also be distinct for each isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to identify spatial proximity between the N-methyl protons and the protons on the 4-methoxyphenyl ring, which can help in assigning the correct isomer.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show correlations between the N-methyl protons and the pyrazole ring carbons, providing definitive evidence of the methylation site.[1]

Visualizing the Workflow and Mechanisms

General Workflow for N-Methylation

N-Methylation Workflow cluster_protocol1 Protocol 1: Classical Methylation cluster_protocol2 Protocol 2: Selective Methylation P1_Start 5-(4-methoxyphenyl)-1H-pyrazole P1_Deprotonation Deprotonation (NaH in DMF) P1_Start->P1_Deprotonation P1_Methylation Methylation (CH3I) P1_Deprotonation->P1_Methylation P1_Workup Aqueous Workup P1_Methylation->P1_Workup P1_Purification Chromatographic Separation P1_Workup->P1_Purification P1_Products N1 and N2 Isomers P1_Purification->P1_Products P2_Start 5-(4-methoxyphenyl)-1H-pyrazole P2_Deprotonation Deprotonation (KHMDS in THF/DMSO) P2_Start->P2_Deprotonation P2_Silylation N-Silylmethylation P2_Deprotonation->P2_Silylation P2_Desilylation Protodesilylation (TBAF) P2_Silylation->P2_Desilylation P2_Workup Aqueous Workup P2_Desilylation->P2_Workup P2_Purification Purification P2_Workup->P2_Purification P2_Product Predominantly N1 Isomer P2_Purification->P2_Product

Caption: Comparative workflow of classical vs. selective N-methylation.

Mechanism of Regioselective N-Methylation

Regioselective Mechanism cluster_mechanism Steric Hindrance Directs N1-Alkylation Pyrazole_Anion Pyrazole Anion Transition_State_N1 Less Sterically Hindered Transition State (N1-attack) Pyrazole_Anion->Transition_State_N1 Favored Pathway Transition_State_N2 More Sterically Hindered Transition State (N2-attack) Pyrazole_Anion->Transition_State_N2 Disfavored Pathway Bulky_Reagent Bulky Silylmethyl Reagent Bulky_Reagent->Transition_State_N1 Bulky_Reagent->Transition_State_N2 N1_Product N1-Silylmethylated Pyrazole (Major Product) Transition_State_N1->N1_Product N2_Product N2-Silylmethylated Pyrazole (Minor Product) Transition_State_N2->N2_Product

Caption: Steric hindrance favors N1-alkylation with bulky reagents.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low or no reaction Incomplete deprotonationEnsure the use of a sufficiently strong and fresh base. Use anhydrous solvents.
Low reactivity of the pyrazoleIncrease reaction temperature or use a more reactive methylating agent (for Protocol 1).
Poor Regioselectivity (Protocol 1) Inherent nature of the substrate and reagentSwitch to Protocol 2 for higher selectivity. Experiment with different bases, solvents, and temperatures.
Incomplete Desilylation (Protocol 2) Insufficient TBAF or reaction timeIncrease the equivalents of TBAF and/or extend the reaction time at 60 °C.
Difficult Isomer Separation Similar polarity of N1 and N2 isomersOptimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.[8]

Conclusion

The N-methylation of 5-(4-methoxyphenyl)-1H-pyrazole can be achieved through various synthetic strategies. While classical methods using methyl iodide provide a direct route, they often suffer from a lack of regioselectivity. For applications requiring the specific N1-methylated isomer, the use of a sterically hindered "masked" methylating agent, as detailed in Protocol 2, offers a superior and highly selective approach. The choice of protocol will ultimately depend on the specific requirements of the research, including the desired isomeric purity and the scalability of the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Fulle, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Jorgensen, M. T., & Miller, S. J. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Reddit. (2023).
  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • MDPI. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]

  • Ila, H., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Fun, H.-K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PMC. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]

  • PMC. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • The Journal of Organic Chemistry. (n.d.). Structure determination of the N-methyl isomers of 5-amino-3,4-dicyanopyrazole and certain related pyrazolo[3,4-d]pyrimidines. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Cardiff University. (2023). data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide. [Link]

  • Google Patents. (n.d.).
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [Link]

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Approaches for the Synthesis of 1,5-Disubstituted Pyrazoles

Introduction: The Imperative for Greener Pyrazole Synthesis Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anti-cancer agents, and various other therapeutic compounds.[1][2][3][4] The profound biological and pharmacological significance of the pyrazole scaffold has driven extensive research into its synthesis.[5] However, traditional synthetic routes often rely on harsh reagents, volatile organic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.

In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is no longer an option but a necessity.[6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced, environmentally benign methods for synthesizing 1,5-disubstituted pyrazoles. We will explore protocols that leverage alternative energy sources, green solvents, and catalytic systems to enhance efficiency, reduce waste, and improve the overall sustainability of pyrazole synthesis.[3][7]

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation

Ultrasound irradiation has emerged as a powerful tool in green synthesis, accelerating reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles.[8] This process generates localized hot spots with extreme temperatures and pressures, dramatically increasing reaction rates, improving yields, and often enabling reactions under milder overall conditions.[8][9]

Causality and Mechanistic Insight

The key advantage of sonochemistry lies in its ability to enhance mass transfer and activate reactants without high bulk temperatures. For the synthesis of 1,5-disubstituted pyrazoles, ultrasound can promote the cyclization of intermediates and facilitate catalyst activity. A prominent example is the Cu(I)-catalyzed reaction between α,β-unsaturated cyanoesters and phenylhydrazine.[10] The ultrasonic waves likely enhance the solubility of the catalyst and reactants while the localized energy accelerates the key intramolecular cyclization and subsequent aromatization steps.

Experimental Protocol: Ultrasound-Assisted, Cu(I)-Catalyzed Synthesis

This protocol details the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine under ultrasonic irradiation.[10]

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the substituted α,β-unsaturated cyanoester (1.0 mmol), phenylhydrazine (1.2 mmol), and sodium ethoxide (1.5 mmol) in 10 mL of ethanol.

  • Catalyst Addition: Add the Cu(I) iodide catalyst (10 mol%).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath operating at a frequency of 35-40 kHz and a power of 150W. The bath temperature should be maintained at 60 °C.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). Reactions are typically complete within 75-90 minutes.[10]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,5-disubstituted pyrazole.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: α,β-unsaturated cyanoester, phenylhydrazine, NaOEt in EtOH B Add Cu(I) Catalyst (10 mol%) A->B C Ultrasonic Irradiation (35-40 kHz, 150W, 60°C) B->C D Monitor by TLC C->D E Quench with Ice Water D->E F Extract with Ethyl Acetate E->F G Column Chromatography F->G H Pure 1,5-Disubstituted Pyrazole G->H

Caption: Workflow for ultrasound-assisted pyrazole synthesis.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently, leading to dramatic reductions in reaction times—from hours to mere minutes.[11][12][13] This technique offers uniform heating, minimized side reactions, and often results in higher yields compared to conventional heating methods.

Causality and Mechanistic Insight

The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, causing rapid rotation and generating heat. In pyrazole synthesis, this rapid heating accelerates the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) and a hydrazine derivative.[4][14] The reaction often proceeds through a pyrazoline intermediate, which is then oxidized in situ or during work-up to the aromatic pyrazole. The high temperatures achieved quickly facilitate both the initial condensation and the subsequent dehydration/oxidation steps.

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones

This protocol describes the cyclization of a chalcone with hydrazine hydrate in the presence of an acid catalyst under microwave irradiation.[4]

Step-by-Step Methodology:

  • Reactant Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.5 mmol).

  • Solvent and Catalyst: Add 3 mL of ethanol followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a power of 250-300 W for 5-10 minutes, maintaining a temperature of approximately 100-120 °C.

  • Reaction Completion: After irradiation, cool the vial to room temperature.

  • Product Isolation: Pour the reaction mixture into crushed ice. The solid product will precipitate out.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1,5-disubstituted pyrazole.

Data Summary: Comparison of Green Synthesis Methods
MethodTypical CatalystSolventTimeYield (%)Reference
Ultrasound Cu(I) IodideEthanol75-90 minHigh[10]
Microwave Acetic AcidEthanol5-10 min80-92%[4][12]
Aqueous MCR Nano-ZnOWater2-3 h~95%[2]
Photocatalysis Ru(bpy)₃Cl₂Acetonitrile24 h50-90%[15]

Multicomponent Reactions (MCRs) in Aqueous Media

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are inherently green due to their high atom economy and operational simplicity.[1] Performing these reactions in water, the most environmentally benign solvent, further enhances their green credentials.[3][7]

Causality and Mechanistic Insight

The synthesis of pyrazoles via MCRs in water often involves the condensation of a hydrazine, a 1,3-dicarbonyl compound, and an aldehyde.[7] The use of heterogeneous catalysts, such as nano-ZnO, is common.[2] The reaction is believed to proceed via a Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and dehydration to form the pyrazole ring. The hydrophobic effect of water can play a crucial role in bringing the organic reactants together, thereby accelerating the reaction.

Reaction Mechanism Diagram

G cluster_mech Proposed MCR Mechanism in Water Reactants Hydrazine + 1,3-Dicarbonyl + Aldehyde Intermediate1 Knoevenagel Adduct Reactants->Intermediate1 Condensation Intermediate2 Michael Addition Product Intermediate1->Intermediate2 Michael Addition (Hydrazine) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 1,5-Disubstituted Pyrazole Intermediate3->Product Dehydration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 1,3- and 1,5- Isomers of Methyl Methoxyphenyl Pyrazole

Welcome to the technical support center for the separation of 1,3- and 1,5- isomers of methyl methoxyphenyl pyrazole. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting advice, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of 1,3- and 1,5- isomers of methyl methoxyphenyl pyrazole. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting advice, and validated protocols designed for researchers, medicinal chemists, and process development professionals. Separating these regioisomers is a common challenge due to their similar physicochemical properties, but with a systematic approach, a high degree of purity can be achieved.

Frequently Asked Questions (FAQs)

Q1: Why are the 1,3- and 1,5- isomers of methyl methoxyphenyl pyrazole so difficult to separate?

The primary challenge lies in the subtle structural differences between the two regioisomers. Both molecules have the same molecular weight and formula. The key distinction is the position of the substituents on the pyrazole ring, which leads to only minor differences in their overall polarity, boiling points, and solubility profiles.[1] These similarities cause them to behave almost identically in many separation systems, leading to co-elution in chromatography or co-precipitation during crystallization.

Q2: What is the most reliable method for separating these isomers on a laboratory scale?

For laboratory-scale purification (milligrams to several grams), silica gel flash column chromatography is the most common and effective method.[2] Success hinges on optimizing the mobile phase to exploit the small differences in polarity between the isomers. High-Performance Liquid Chromatography (HPLC) can offer higher resolution but is typically used for analytical purposes or for purifying smaller quantities.

Q3: How can I tell which isomer is which after separation?

Unambiguous structural confirmation is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1D proton (¹H NMR) and 2D-NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).[2][3] In the 1,5-isomer, the N-methyl group is spatially closer to the protons of the methoxyphenyl ring, which should result in a clear NOE correlation that is absent in the 1,3-isomer.[3]

Q4: Is crystallization a viable method for separation?

Crystallization can be an effective technique, particularly for larger-scale separations or for achieving very high purity.[4][5] However, it is often more challenging to develop a suitable crystallization protocol than a chromatographic one. Success depends on finding a solvent system where one isomer is significantly less soluble than the other, allowing for fractional crystallization.[4] This process often requires significant empirical screening of various solvents and conditions.

In-Depth Guide & Troubleshooting

Strategy 1: Optimized Flash Column Chromatography

This is the workhorse method for the purification of pyrazole isomers. The key to success is a well-developed and patiently executed protocol.

The separation relies on the differential interaction of the isomers with the stationary phase (silica gel). The slightly more polar isomer will have a stronger interaction with the polar silica gel and will therefore elute more slowly. The difference in polarity is often minute, arising from the vector sum of the dipole moments of the substituents on the pyrazole ring.

G cluster_isomers Isomer Polarity Comparison cluster_column Chromatography Column Isomer_1_5 1,5-Isomer (Generally Less Polar) Isomer_1_3 1,3-Isomer (Generally More Polar) Silica Silica Gel (Stationary Phase) Separation Differential Migration Silica->Separation Mobile_Phase Mobile Phase Flow Mobile_Phase->Silica pushes isomers down Isomer_Mix Mixture of Isomers Loaded onto Column Isomer_Mix->Silica Elution Elution with Optimized Solvent Fraction_1 Fraction Collection: Enriched 1,5-Isomer Separation->Fraction_1 Faster Elution Fraction_2 Fraction Collection: Enriched 1,3-Isomer Separation->Fraction_2 Slower Elution G Start Isomer Mixture in Hot Solvent (Dissolved) Cool Controlled Cooling Start->Cool Nucleation Supersaturation Achieved Crystal Nucleation Begins Cool->Nucleation Growth Crystal Growth of Less Soluble Isomer Nucleation->Growth Filter Filtration Growth->Filter Crystals Solid Crystals (Enriched in one isomer) Filter->Crystals Liquor Mother Liquor (Enriched in other isomer) Filter->Liquor

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Knorr Pyrazole Synthesis

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mastering the Knorr pyrazole synthesis. This guide is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mastering the Knorr pyrazole synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: controlling regioselectivity. The formation of pyrazole rings is a cornerstone of heterocyclic chemistry, with the resulting scaffolds being integral to numerous pharmaceuticals and agrochemicals.[1][2] However, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][4]

This resource will delve into the mechanistic underpinnings of regioselectivity and provide actionable protocols to steer your synthesis toward the intended isomeric product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a nearly 1:1 mixture of regioisomers. What is the primary cause and my first step to address this?

A1: A non-selective reaction is the default outcome when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are minimal. The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[3][5] If both carbonyls present a similar profile, the reaction proceeds down both pathways without significant preference.

Your first and most impactful troubleshooting step is to alter the reaction conditions, as this can shift the mechanistic pathway and favor one regioisomer.[6] Key parameters to investigate are the solvent and the pH (or catalyst).

Q2: How does solvent choice impact the regioselectivity of the Knorr synthesis?

A2: Solvent selection is a powerful tool for controlling regioselectivity. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize transition states, thereby influencing the reaction pathway.

For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to more conventional solvents like ethanol.[4][7] This is attributed to their ability to form strong hydrogen bonds, which can modulate the reactivity of the carbonyl groups and the hydrazine.

Troubleshooting Protocol: Solvent Screening for Improved Regioselectivity

  • Setup: In separate vials, dissolve your 1,3-dicarbonyl compound in a selection of solvents (e.g., Ethanol, Acetic Acid, Toluene, and TFE).

  • Reagent Addition: Add the substituted hydrazine to each solution at room temperature.

  • Monitoring: Monitor the progress of each reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Upon completion, quench the reactions and analyze the crude product mixtures by ¹H NMR or GC-MS to determine the isomeric ratio.

SolventTypical Effect on RegioselectivityReference
EthanolOften results in poor selectivity[4]
Acetic AcidCan favor one isomer, acts as both solvent and catalyst[8][9]
TolueneGenerally non-polar, may favor kinetic control
2,2,2-Trifluoroethanol (TFE)Can significantly improve selectivity[4][10]
Q3: What role does pH and catalysis play in directing the formation of a specific regioisomer?

A3: The pH of the reaction medium is a critical factor that dictates which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[7][11]

  • Under acidic conditions, the more basic (typically the more sterically accessible) nitrogen of the hydrazine can be protonated, reducing its nucleophilicity. This encourages the less basic nitrogen to initiate the attack, leading to a specific regioisomer.[11][12]

  • Under neutral or basic conditions, the more nucleophilic nitrogen (often the one with less steric hindrance) will preferentially attack the more electrophilic carbonyl carbon.[5]

Experimental Insight:

The synthesis of pyrazoles from a 1,3-diketone and a substituted hydrazine can be directed by the choice of catalyst. For example, using an acid catalyst like acetic acid can favor the formation of one isomer, while a basic catalyst might favor the other.[8][13] Lewis acids have also been explored, though their effect can be complex, sometimes inhibiting the desired cyclization.[11]

Workflow for Optimizing Regioselectivity:

Caption: A workflow for troubleshooting and improving regioselectivity.

Q4: My starting materials have significant steric and electronic differences, yet I'm still getting a mixture of products. What other factors could be at play?

A4: While steric and electronic effects of the substituents are primary drivers of regioselectivity, other factors can influence the outcome.[7]

  • Temperature: The reaction temperature can be a deciding factor. Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to a kinetically controlled product distribution. Running the reaction at a reduced temperature may improve selectivity.

  • Reaction Kinetics: The Knorr pyrazole synthesis can have complex kinetics, sometimes involving autocatalysis where the product itself catalyzes the reaction.[3] This can lead to unexpected product ratios. A detailed kinetic analysis, though resource-intensive, can provide deeper insights.

Proposed Mechanism and Points of Control:

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5] The initial nucleophilic attack is the key regiochemistry-determining step.

Knorr_Mechanism cluster_control Control Points Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Path B Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Hydrazone_1 Hydrazone Intermediate A Attack_C1->Hydrazone_1 Cyclization & Dehydration Hydrazone_2 Hydrazone Intermediate B Attack_C2->Hydrazone_2 Cyclization & Dehydration Pyrazole_1 Regioisomer 1 Hydrazone_1->Pyrazole_1 Cyclization & Dehydration Pyrazole_2 Regioisomer 2 Hydrazone_2->Pyrazole_2 Cyclization & Dehydration Solvent Solvent pH/Catalyst pH/Catalyst Temperature Temperature

Caption: Knorr synthesis pathways from an unsymmetrical diketone.

Q5: I've optimized the reaction conditions but still have a mixture. What are the best practices for separating pyrazole regioisomers?

A5: If a mixture is unavoidable, efficient separation is key.

  • Flash Column Chromatography: This is the most common and effective method for separating regioisomers on a laboratory scale.[14][15] Careful selection of the eluent system is crucial.

  • Crystallization: If the regioisomers have different solubilities, fractional crystallization can be a highly effective and scalable purification method.[15] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly, which may cause one isomer to crystallize preferentially.

  • Salt Formation: In some cases, the regioisomers may have different pKa values. Treatment with an acid could lead to the selective precipitation of one isomer as a salt, which can then be isolated by filtration.[4]

References

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]

  • Montalbano, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from [Link]

  • Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(38), 12559-12563. Retrieved from [Link]

  • Wang, X., et al. (2019). An effective synthetic method for 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition reaction has been developed. Organic & Biomolecular Chemistry, 17(3), 578-585. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4783. Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. Retrieved from [Link]

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. (2012). PMC. Retrieved from [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. Retrieved from [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Computational study of the synthesis of pyrrole-pyrazines. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. (2024). MDPI. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. Retrieved from [Link]

  • Unlü, S., et al. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 351-361. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Introduction Welcome to the technical support guide for the purification of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. The synthesis of pyrazole derivatives, while often straightforward, can present unique purification challenges, including the removal of regioisomers, unreacted starting materials, and various side products.[1][2] This guide provides practical, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole?

A1: While specific data for the 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole was not found, analogous structures such as 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole are described as brown liquids.[3] Related compounds like 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde are solids with a melting point of 75-80 °C. Given this, the target compound could be a low-melting solid or an oil at room temperature. It is crucial to obtain analytical data (NMR, MS) to confirm the identity and purity, regardless of the physical state.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: The synthesis of pyrazoles, often via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can lead to several common impurities.[1][2]

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of the isomeric product, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole, is a primary concern. These isomers can be difficult to separate due to similar polarities.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the 1,3-dicarbonyl precursor and methylhydrazine.

  • Hydrazine-Related Byproducts: Methylhydrazine can undergo side reactions, sometimes leading to colored impurities that give the crude mixture a yellow or red hue.[1]

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during the cyclization step can result in pyrazoline byproducts.[1]

Q3: Which analytical techniques are best for monitoring the purification process?

A3: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress and assessing the purity of column chromatography fractions.[3] Use a UV lamp (254 nm) for visualization. Staining with iodine can also be effective. For final purity assessment and structural confirmation, 1H NMR, 13C NMR, and Mass Spectrometry (MS) are essential.[3]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole.

Problem 1: My crude product is a dark, oily residue that won't solidify.
  • Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction (e.g., DMF, ethanol) may be trapped in the product.

    • Solution: Ensure the crude product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. An NMR of the crude oil will quickly confirm the presence of residual solvent.

  • Probable Cause 2: Presence of Oily Impurities. Unreacted starting materials or side products may be preventing the crystallization of your target compound.

    • Solution: Direct purification by flash column chromatography is the recommended course of action. An initial aqueous workup, including a wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities like residual hydrazine, followed by a wash with brine.[4]

  • Probable Cause 3: The Product is an Oil at Room Temperature. As noted in the FAQs, many substituted pyrazoles are liquids or low-melting solids.[3]

    • Solution: Confirm the identity and purity of the oil using NMR and MS. If the product is pure, do not attempt to force crystallization. Proceed with the pure oil.

Problem 2: I am struggling to separate my product from an impurity with a very similar Rf on TLC.
  • Probable Cause: Co-eluting Impurity (likely a regioisomer). Regioisomeric pyrazoles often have very similar polarities, making them challenging to separate on silica gel.[1]

    • Solution 1: Optimize Flash Chromatography Conditions.

      • Solvent System Screening: The key is to find a solvent system that maximizes the difference in retention (ΔRf). Test various solvent mixtures. A common starting point for pyrazoles is a hexane/ethyl acetate system.[5] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3). If separation is still poor, try incorporating a different solvent to change the selectivity, such as dichloromethane (DCM) or a small amount of methanol.

      • Column Parameters: Use a high-quality silica gel with a small particle size. Ensure the column is packed perfectly and is not overloaded with the crude material.

    • Solution 2: Attempt Crystallization. If the product is a solid, recrystallization can be highly effective for removing small amounts of impurities.

      • Dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble.

      • Slowly add a "non-solvent" (a solvent in which the product is poorly soluble) until the solution becomes slightly cloudy.

      • Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to promote the formation of pure crystals. Methanol, ethanol, or mixtures with water are often good starting points for pyrazole derivatives.[6][7]

  • Workflow for Purification Method Selection

    Purification_Workflow Start Crude Reaction Mixture Solid Is the crude a solid? Start->Solid TLC Analyze by TLC Separation Good spot separation? TLC->Separation Solid->TLC No / Impure Solid Crystallize Attempt Recrystallization Solid->Crystallize Yes Column Perform Flash Column Chromatography Separation->Column Yes Optimize Optimize TLC Solvent System Separation->Optimize No Pure Pure Compound Column->Pure Crystallize->Pure Optimize->TLC

    Caption: Decision workflow for purification strategy.

Problem 3: My final "pure" product is yellow, but the literature suggests it should be colorless.
  • Probable Cause 1: Trace Impurities from Hydrazine. Phenylhydrazine and other hydrazine derivatives can decompose or oxidize to form highly colored impurities that persist even after chromatography.[1]

    • Solution: A second purification step may be necessary. If the compound is a solid, recrystallization is often very effective at removing colored impurities. If it is an oil, a second, carefully run column may be required. Sometimes, filtering a solution of the product through a small plug of activated carbon can remove color, but this may lead to some product loss.

  • Probable Cause 2: Product Instability. The compound itself may be slightly unstable and slowly decompose or oxidize upon exposure to air or light.

    • Solution: Store the final product under an inert atmosphere (nitrogen or argon) and in a freezer, protected from light. Re-analyze by NMR to ensure the color is not indicative of significant degradation.

Key Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol is a general guideline for purifying pyrazole derivatives on silica gel.[5]

  • TLC Solvent System Selection:

    • Test various ratios of hexane/ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives your product an Rf value of ~0.3. Ensure baseline separation from major impurities.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the chosen eluent as a slurry. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, maintaining positive pressure.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying:

    • Place the isolated product under high vacuum to remove all residual solvent.

Solvent Polarity Index Boiling Point (°C) Common Use
Hexane0.169Non-polar mobile phase
Dichloromethane3.140Sample loading, mobile phase
Ethyl Acetate4.477Polar mobile phase
Ethanol4.378Highly polar mobile phase, crystallization
Methanol5.165Highly polar mobile phase, crystallization

Data compiled from standard chemistry resources.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde 423768-44-9. Sigma-Aldrich.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • 5-(4-Methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole. IUCr.
  • SUPPORTING INFORMATION Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. Zenodo.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Technical Support Center: Addressing Impurity Form
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Method for purifying pyrazoles.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
  • RESEARCH ARTICLE. RSC Medicinal Chemistry.
  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. PMC.

Sources

Optimization

Technical Support Center: Regioselectivity in the Synthesis of (4-Methoxyphenyl) Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with regioselectivity in electrophilic aromatic substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with regioselectivity in electrophilic aromatic substitution (EAS) reactions involving anisole (methoxybenzene) and its derivatives. Specifically, this document provides in-depth troubleshooting strategies and foundational knowledge to minimize the formation of the undesired 3-(4-methoxyphenyl) isomer, often referred to as the meta isomer, and maximize the yield of the desired para (4-substituted) product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting the meta (3-substituted) isomer during my reaction with anisole? I thought the methoxy group was an ortho, para-director.

This is a common and important question. The methoxy group (-OCH₃) is indeed a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1][2][3] This donation stabilizes the arenium ion intermediates formed during attack at the ortho and para positions.[4][5]

However, formation of the meta isomer can occur under specific conditions, often when the reaction is under thermodynamic control rather than the more typical kinetic control .[6][7][8]

  • Kinetic Control: At lower temperatures and with shorter reaction times, the product that forms the fastest is favored.[8] For anisole, this is the ortho or para isomer because the activation energy for these pathways is lower.[6][9]

  • Thermodynamic Control: At higher temperatures or with prolonged reaction times, the reaction can become reversible.[6][8] If the meta isomer is the most thermodynamically stable of all possible products, the reaction equilibrium will shift to favor its formation, even though it forms more slowly. This can also be influenced by the Lewis acid catalyst, which can coordinate to the product and facilitate isomerization.

Q2: What is the difference between Friedel-Crafts alkylation and acylation, and how does it affect regioselectivity with anisole?

Both are fundamental carbon-carbon bond-forming reactions in electrophilic aromatic substitution.[10][11]

  • Friedel-Crafts Alkylation involves adding an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[10][11] This reaction is prone to several issues, including carbocation rearrangements and polyalkylation (the product is more reactive than the starting material).[10][12] With anisole, alkylations can sometimes lead to complex mixtures and are susceptible to isomerization towards the thermodynamically favored product under harsh conditions.

  • Friedel-Crafts Acylation involves adding an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst.[11][12] This reaction is generally more reliable for achieving high para-selectivity with anisole. Key advantages include:

    • The acylium ion (R-C=O⁺) electrophile does not rearrange.[10]

    • The product, an aromatic ketone, is deactivated towards further reaction, preventing polyacylation.[12]

For minimizing the meta isomer, Friedel-Crafts acylation is almost always the preferred method over alkylation due to its cleaner reaction profile and higher regioselectivity.[13]

Q3: Can my choice of Lewis acid influence the formation of the meta isomer?

Absolutely. The Lewis acid is not just a passive catalyst; it plays a crucial role. Strong Lewis acids like AlCl₃ can coordinate strongly with the oxygen of the methoxy group or the carbonyl of the ketone product. At elevated temperatures, this complex can facilitate a deacylation-reacylation equilibrium, allowing for isomerization of the initial, kinetically favored para product to the more thermodynamically stable meta isomer. Weaker Lewis acids or heterogeneous catalysts are often employed to prevent this.

Troubleshooting Guide: Minimizing the 3-(4-Methoxyphenyl) Isomer

This section addresses specific experimental problems and provides actionable solutions.

Problem 1: My Friedel-Crafts acylation of anisole is producing a significant amount (>5%) of the meta isomer.

This is a classic case of the reaction shifting towards thermodynamic control. The primary variables to investigate are temperature, reaction time, and the catalyst system.

Causality & Mechanism

Under kinetic control, acylation occurs preferentially at the para position due to electronic stabilization from the methoxy group. However, if the reaction conditions are harsh enough (high temperature, strong Lewis acid), the initially formed para product can undergo isomerization. This happens because the acylation reaction can become reversible, allowing the acyl group to migrate to the most thermodynamically stable position, which may be the meta position under certain circumstances.

G cluster_0 Reaction Pathways Anisole Anisole + Acyl Halide + Lewis Acid TS_para Transition State (Para) Anisole->TS_para Low Ea (Fast) TS_meta Transition State (Meta) Anisole->TS_meta High Ea (Slow) Para_Product Kinetic Product (Para Isomer) TS_para->Para_Product Meta_Product Thermodynamic Product (Meta Isomer) TS_meta->Meta_Product Para_Product->Meta_Product Isomerization (High Temp, Long Time)

Caption: Kinetic vs. Thermodynamic control in anisole acylation.

Troubleshooting Steps & Solutions
Parameter Recommended Action Scientific Rationale
Temperature Lower the reaction temperature significantly. Start at 0 °C or even -20 °C and only warm slowly if the reaction does not proceed.[14]Lower temperatures strongly favor the kinetic pathway, as there is insufficient energy to overcome the activation barrier for the reverse reaction (deacylation) and subsequent isomerization.[6][8][9]
Reaction Time Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.Prolonged reaction times, even at moderate temperatures, allow the system to approach thermodynamic equilibrium, increasing the proportion of the meta isomer.[6]
Catalyst 1. Reduce Stoichiometry: Use the minimum effective amount of Lewis acid. 2. Change Catalyst: Switch from strong Lewis acids (e.g., AlCl₃) to milder ones (e.g., FeCl₃, ZnCl₂) or heterogeneous catalysts.Strong Lewis acids can promote product isomerization. Milder or solid acid catalysts often provide high selectivity for the desired product without facilitating side reactions.[14]
Solvent Use a non-polar solvent like dichloromethane (DCM), carbon disulfide (CS₂), or a nitroalkane.Solvent choice can influence the reactivity of the electrophile and the stability of intermediates. Non-coordinating, non-polar solvents are standard for clean Friedel-Crafts reactions.[14]
Problem 2: I need to achieve >99% para-selectivity. Standard protocols are not sufficient.

Achieving exceptionally high regioselectivity often requires moving beyond traditional Lewis acids to shape-selective heterogeneous catalysts.

Solution: Employ Shape-Selective Zeolite Catalysts

Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. Their well-defined pore structures can impose steric constraints on reactions, a concept known as "shape selectivity."

Mechanism of Shape Selectivity: The pores of certain zeolites, like H-Mordenite or H-BEA, are large enough to accommodate the anisole molecule and the acylating agent. However, the transition state required to form the bulkier ortho or meta substituted product is sterically disfavored within the confined space of the zeolite channels. The linear geometry of the transition state leading to the para product fits preferentially, resulting in exceptionally high selectivity.[15][16]

G cluster_0 Shape-Selective Catalysis Pore Zeolite Pore Reaction Cavity TS_para Linear TS (Para) Pore:f0->TS_para Fits TS_meta Bulky TS (Meta) Pore:f0->TS_meta Steric Hindrance Anisole Anisole + Ac₂O Anisole->Pore:f0 Product_para Para-Product TS_para->Product_para Product_meta Meta-Product (Blocked) TS_meta->Product_meta

Caption: Steric hindrance within a zeolite pore favors para-substitution.

Experimental Protocol: High-Selectivity Acylation of Anisole with Mordenite Zeolite

This protocol is adapted from studies demonstrating quantitative conversion and >99% selectivity for 4-methoxyacetophenone.[15]

Materials:

  • Anisole

  • Acetic Anhydride (Ac₂O)

  • H-Mordenite Zeolite (e.g., SiO₂/Al₂O₃ ratio of 110-200)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Catalyst Activation: Activate the H-Mordenite zeolite by calcining at 500 °C for 5 hours under an air flow. Cool under dessication.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated H-Mordenite catalyst.

  • Reagent Addition: Add glacial acetic acid as the solvent, followed by anisole and acetic anhydride.

  • Reaction: Heat the mixture to reflux (approx. 118 °C). Monitor the reaction progress by GC or TLC. A typical reaction time is 2-3 hours for complete conversion.[15]

  • Workup: Cool the reaction mixture to room temperature. Filter to recover the zeolite catalyst. The catalyst can be washed, dried, calcined, and reused multiple times.[15]

  • Purification: The filtrate can be worked up using a standard aqueous wash and extraction, followed by distillation or recrystallization to isolate the pure 4-methoxyacetophenone product.

Expected Outcome: Conversion of anisole >99% and selectivity for the para isomer (4-methoxyacetophenone) >99%. No detectable ortho or meta isomers are typically observed.[15]

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available from: [Link]

  • Maximum Academic Press. (2025, November 3). Cresol formation chemistry in anisole pyrolysis and combustion. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • ResearchGate. (2025, August 6). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements | Request PDF. Available from: [Link]

  • PMC. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available from: [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Available from: [Link]

  • IRIS . (2024, June 7). Relative reactivity of methyl anisole isomers. Available from: [Link]

  • The University of Oklahoma. (n.d.). Role of transalkylation reactions in the conversion of anisole over HZSM-5. Available from: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]

  • Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available from: [Link]

  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Available from: [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Available from: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available from: [Link]

  • Scientific Research Publishing. (2017, July 20). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]

  • -ORCA. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Available from: [Link]

  • Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 27). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution:. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1-Methyl-5-arylpyrazole Cyclization

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the synthesis of 1-methyl-5-arylpyrazoles. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the synthesis of 1-methyl-5-arylpyrazoles. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-methyl-5-arylpyrazoles and what are its critical steps?

The most prevalent and versatile method for synthesizing 1-methyl-5-arylpyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and methylhydrazine.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, proceeds through two key mechanistic stages: the formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4][5]

The regioselectivity of the initial nucleophilic attack by methylhydrazine on the unsymmetrical dicarbonyl substrate is a critical factor that determines the final isomeric ratio of the pyrazole products.[2][6]

Q2: My reaction is resulting in a mixture of regioisomers (1-methyl-3-arylpyrazole and 1-methyl-5-arylpyrazole). How can I improve the selectivity for the desired 5-aryl isomer?

The formation of regioisomers is a frequent challenge, influenced by both steric and electronic factors of the substituents on the 1,3-dicarbonyl compound.[2][6]

Key Strategies to Enhance Regioselectivity:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have been reported to provide better regioselectivity compared to polar protic solvents such as ethanol.[6][7]

  • pH Control: The pH of the reaction medium is a critical parameter.[8] Conducting the reaction under acidic or basic conditions can favor one isomer over the other. Small-scale pH optimization studies are highly recommended.[8]

  • Steric Hindrance: Utilizing bulky substituents on the dicarbonyl compound can sterically direct the initial attack of methylhydrazine, favoring the formation of a single regioisomer.[6]

Q3: What are the primary side reactions that contribute to low yields in this cyclization?

Several side reactions can compete with the desired cyclization, leading to diminished yields:

  • Incomplete Cyclization: The hydrazone intermediate may be stable under the reaction conditions and fail to cyclize efficiently.[6]

  • Hydrolysis of Starting Materials: β-ketonitriles or other dicarbonyl precursors can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.[6]

  • Alternative Reaction Pathways: Depending on the substrate, alternative cyclizations or rearrangements can occur. For instance, reactions analogous to the Fischer indole synthesis have been observed, leading to different heterocyclic systems.[3][4][9]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the 1-methyl-5-arylpyrazole synthesis.

Issue 1: Low or No Product Formation with Starting Material Remaining

Possible Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Insufficient Reaction Temperature or Time The cyclization step often has a significant activation energy barrier that requires sufficient thermal energy to overcome.[7]1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product.[6][7] 2. Increase Temperature: If the reaction is sluggish, gradually increase the temperature, potentially switching to a higher-boiling solvent if necessary.[7]
Poor Quality of Reagents Impurities in starting materials or the degradation of methylhydrazine can inhibit the reaction or lead to side products.1. Purify Starting Materials: Ensure the 1,3-dicarbonyl compound is pure. 2. Use Fresh Hydrazine: Methylhydrazine can degrade over time. Use a freshly opened bottle or distill it before use.[6]
Inappropriate Solvent Polarity The solvent's polarity affects the solubility of reactants and the stability of the transition state. Suboptimal polarity can hinder the reaction rate.[7]Solvent Screening: If the reaction is slow in a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent (e.g., DMF, DMAc) or a polar protic solvent (e.g., ethanol, isopropanol).[7]

Experimental Workflow for Optimizing Reaction Conditions

G cluster_0 Reaction Monitoring & Optimization start Low Yield Observed check_completion Monitor by TLC/LC-MS start->check_completion increase_temp Increase Temperature or Change to High-Boiling Solvent check_completion->increase_temp Incomplete Reaction check_reagents Verify Reagent Purity check_completion->check_reagents No Reaction success Optimized Yield check_completion->success Reaction Complete increase_temp->check_completion solvent_screen Perform Solvent Screen check_reagents->solvent_screen solvent_screen->check_completion

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products or a Dark, Tarry Residue

Possible Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Reaction Overheating The initial condensation and cyclization steps can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of reagents and products.[8][10]1. Temperature Control: Maintain strict temperature control, especially during the initial addition of methylhydrazine. Use an ice bath to manage the exotherm.[8][10] 2. Controlled Reagent Addition: Add the methylhydrazine dropwise to the reaction mixture with efficient stirring.[8]
Presence of Impurities Impurities in starting materials or solvents can act as catalysts for unwanted side reactions.Use Purified Reagents: Employ high-purity, anhydrous solvents and purified starting materials.[10]
Side Reactions (e.g., Vilsmeier-Haack type) If DMF is used as a solvent, under certain conditions (e.g., presence of an acid chloride), it can form a Vilsmeier reagent and lead to formylation of the pyrazole ring or other aromatic components.[10][11][12][13][14]Solvent Choice: If formylated byproducts are suspected, switch to a non-amide solvent like toluene, dioxane, or an alcohol.

Logical Relationship of Side Product Formation

G cluster_1 Factors Leading to Side Products overheating Reaction Overheating side_products Formation of Multiple Products & Tarry Residue overheating->side_products impurities Starting Material Impurities impurities->side_products vilsmeier Reactive Solvent (e.g., DMF) + Acid Source vilsmeier->side_products

Caption: Key contributors to side product formation.

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Product is Water-Soluble The polarity of the pyrazole product may lead to its partial solubility in the aqueous layer during work-up, resulting in lower isolated yields.1. Multiple Extractions: Perform several extractions with a suitable organic solvent. 2. Salting Out: Saturate the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase and force the product into the organic layer.[15]
Emulsion Formation During Extraction The presence of polar functionalities and impurities can lead to the formation of stable emulsions, making phase separation difficult.Break Emulsions: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to disrupt the emulsion.[15]
"Oiling Out" During Recrystallization The product separates as an oil instead of crystals, often because the solute's melting point is lower than the solvent's boiling point or it is too soluble.1. Change Solvent: Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.[16] 2. Slow Cooling: Ensure slow cooling to promote the formation of well-defined crystals.[16]
Poor Separation of Isomers by Chromatography Regioisomers often have very similar polarities, making their separation by column chromatography challenging.1. Optimize Mobile Phase: Use a less polar mobile phase to increase the retention time and potentially improve the separation of closely eluting isomers.[16] 2. Alternative Stationary Phase: Consider using a different stationary phase if silica gel does not provide adequate separation.

Detailed Experimental Protocol: General Procedure for 1-Methyl-5-arylpyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

1. Reactant Preparation:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-aryl-1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, toluene, or DMF).

2. Hydrazine Addition:

  • Slowly add methylhydrazine (1.0 - 1.2 equivalents) to the solution at room temperature or while cooling in an ice bath if the initial reaction is highly exothermic.[8]

3. Reaction:

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

4. Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

6. Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-methyl-5-arylpyrazole.[8][16]

References
  • Benchchem. (n.d.). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
  • Benchchem. (n.d.). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Benchchem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center.
  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • RSC Publishing. (n.d.). A new transformation during fischer indole synthesis.
  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • The Pharma Innovation Journal. (2017, December 17). Synthesis of series of chalcone and pyrazoline derivatives.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • University of California. (n.d.). Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations.
  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Semantic Scholar. (2004, November 2). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung.

Sources

Optimization

Solvent effects on pyrazole regioisomer distribution

Topic: Solvent-Controlled Regioselectivity in Pyrazole Synthesis Audience: Medicinal Chemists & Process Development Scientists Welcome to the Technical Support Center Status: Operational | Ticket Priority: High Scope: Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent-Controlled Regioselectivity in Pyrazole Synthesis Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Center

Status: Operational | Ticket Priority: High Scope: Troubleshooting regioisomer distribution (1,3- vs. 1,5-substitution) in the condensation of unsymmetrical hydrazines with 1,3-dicarbonyls (and equivalents).

Regioselectivity in pyrazole synthesis is rarely random; it is a competition between kinetic nucleophilicity and thermodynamic stability , mediated by the solvent’s ability to donate hydrogen bonds or stabilize specific transition states. This guide provides diagnostic workflows to identify why your ratio is off and protocols to fix it.

Module 1: Diagnostic Hub (Troubleshooting)

Use this section if you are currently observing mixtures or the wrong major isomer.

Ticket #01: "I am getting a ~1:1 mixture of regioisomers."

Root Cause: The reaction is likely operating under weak kinetic control where the energy difference between the two transition states is negligible in your current solvent. Diagnostic Step: Run a crude NMR of the reaction mixture at 1 hour vs. 24 hours.

  • Observation: Ratio changes over time?

    • Yes: You have a thermodynamic equilibration issue. The product is isomerizing (usually acid-catalyzed).

    • No: You have a kinetic selectivity issue. The nucleophilic attack rates are too similar. Solution:

  • Action: Switch solvent class completely. If using Ethanol (Protic) , switch to THF (Aprotic/Non-polar) or HFIP (Fluorinated/Strong H-bond donor) .

  • Why? Ethanol often solvates the nucleophilic hydrazine indiscriminately. HFIP (Hexafluoroisopropanol) specifically activates the carbonyl via strong hydrogen bonding, often favoring the 1,3-isomer (3-substituted) [1].

Ticket #02: "I need the 1,3-isomer (e.g., 3-CF3), but I'm getting the 1,5-isomer."

Root Cause: Standard conditions (EtOH/AcOH) often favor the 1,5-isomer due to thermodynamics or specific solvation of the hydrazine. Diagnostic Step: Check your electrophile. Is it a fluorinated 1,3-diketone? Solution:

  • Action: Use Hexafluoroisopropanol (HFIP) as the solvent (or co-solvent).[1]

  • Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD). It coordinates to the carbonyl oxygen, increasing its electrophilicity. Crucially, it alters the hydrazine's nucleophilicity profile, favoring the formation of the 3-substituted pyrazole (kinetic control) [2].

Ticket #03: "Reaction is stalled/low yield with fluorinated diketones."

Root Cause: Fluorinated 1,3-diketones (e.g., trifluoroacetylacetone) exist largely as hydrates (gem-diols) in wet solvents, rendering them non-electrophilic. Solution:

  • Action: Add a dehydrating agent (molecular sieves) or use anhydrous solvent with a Dean-Stark trap if heating.

  • Alternative: Use enaminones as 1,3-dicarbonyl surrogates. They are less prone to hydration and offer predictable regioselectivity [3].

Module 2: Decision Logic & Visualization
Workflow: Selecting the Correct Solvent System

Before starting synthesis, map your desired outcome to the solvent system using the logic below.

SolventSelection Start Target: Unsymmetrical Pyrazole Substrate Substrate Type? Start->Substrate Isomer Desired Regioisomer? Substrate->Isomer Fluorinated (R-CO-CH2-CO-CF3) Substrate->Isomer Non-Fluorinated (R-CO-CH2-CO-R') SolventA Solvent: HFIP (25°C) (Kinetic Control) Isomer->SolventA 3-CF3 (1,3-isomer) SolventB Solvent: DMSO or EtOH (Standard Kinetic) Isomer->SolventB 5-CF3 (1,5-isomer) (Kinetic) SolventC Solvent: AcOH (Reflux) (Thermodynamic Control) Isomer->SolventC 5-CF3 (1,5-isomer) (Thermodynamic)

Caption: Decision tree for solvent selection based on substrate type and desired regioisomer (1,3- vs 1,5-substitution).

Module 3: Optimization Protocols
Protocol A: HFIP-Mediated Regioselective Synthesis (Favors 1,3-Isomer)

Best for: Trifluoromethylated pyrazoles where the CF3 group is desired at the 3-position (far from N-substituent).

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Hydrazine derivative (R-NHNH2) (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 - 0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in HFIP at room temperature. Note: HFIP is volatile (bp 58°C); use a well-sealed vessel.

  • Addition: Add the hydrazine dropwise. The reaction is often exothermic.

  • Monitoring: Stir at 20–25°C. Monitor by TLC or LCMS.

    • Checkpoint: Intermediate hydrazones may be visible.[2] Do not quench until these convert to pyrazole.

  • Workup: Evaporate HFIP (can be recovered/distilled for reuse). The residue is often the pure regioisomer.

  • Validation: Verify regiochemistry using NOE (Nuclear Overhauser Effect) NMR. The N-substituent protons should show NOE with the C5-H/substituent, not the C3-substituent.

Protocol B: Acid-Mediated Thermodynamic Synthesis (Favors 1,5-Isomer)

Best for: Sterically bulky pyrazoles or when the 1,5-isomer is the thermodynamic sink.

Reagents:

  • 1,3-diketone (1.0 equiv)

  • Hydrazine HCl salt (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid

Step-by-Step:

  • Mixing: Combine reactants in Ethanol.

  • Catalysis: Add catalytic HCl (or use Acetic Acid as solvent).

  • Reflux: Heat to reflux (78°C for EtOH, 118°C for AcOH) for 4–12 hours.

    • Why? High thermal energy overcomes the activation barrier for the reversible attack, allowing the mixture to settle into the thermodynamically most stable isomer (usually placing the bulkiest group away from the N-substituent) [4].

  • Workup: Neutralize with NaHCO3, extract with EtOAc.

Module 4: Mechanistic Knowledge Base (FAQ)
Q: Why does HFIP reverse regioselectivity compared to DMSO?

A: It changes the "Hard/Soft" character of the reaction.

  • In DMSO (Polar Aprotic): The hydrazine acts as a nucleophile based on pure electronic density. The terminal -NH2 is often the most nucleophilic, attacking the most electron-deficient carbonyl.

  • In HFIP (Polar Protic/H-bond Donor): HFIP forms a strong hydrogen-bond network with the carbonyl oxygens. This activates the carbonyls but also solvates the hydrazine. For fluorinated substrates, HFIP preferentially stabilizes the transition state leading to the 3-CF3 isomer by coordinating with the specific hydrazone intermediate, preventing the "drift" toward the 1,5-isomer [1][2].

Q: How do I distinguish the isomers by NMR?

A: You cannot rely on chemical shift prediction alone. You must use 1D NOE or 2D NOESY/ROESY .

  • 1,5-Isomer: Strong NOE signal between the N-Substituent (e.g., N-Phenyl or N-Methyl) and the substituent at C5.

  • 1,3-Isomer: No NOE between N-Substituent and C3-Substituent (too far apart).

Data Summary: Solvent Effects on Regioisomer Ratio (Example)

Reaction: Methylhydrazine + 4,4,4-trifluoro-1-phenyl-1,3-butanedione

SolventSolvent TypeMajor IsomerRatio (1,3 : 1,[3]5)Mechanism
HFIP Polar / Strong HBD3-CF3 (1,3) > 95 : 5 H-bond activation / Kinetic
Ethanol Polar ProticMixed60 : 40Competing pathways
DMSO Polar Aprotic5-CF3 (1,5) 10 : 90 Dipole stabilization / Kinetic
AcOH (Reflux) Acidic5-CF3 (1,5) 5 : 95 Thermodynamic Control
References
  • Fustero, S., et al. (2011). "Recent advances in the synthesis of pyrazoles. A review." Chemical Reviews. [Link]

  • Ivanova, O. A., et al. (2019). "Hexafluoroisopropanol as a unique solvent for the regioselective synthesis of pyrazoles." Chemistry – A European Journal. [Link]

  • Elguero, J., et al. (2000). "Pyrazoles."[2][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II. [Link]

  • Maddaluno, J., et al. (2021).[10] "Thermodynamic vs Kinetic Control in Pyrazole Synthesis." Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Case ID: PYR-ISO-54M Status: Active Topic: Recrystallization Solvents & Isomer Purification Applicable Compound: 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole (CAS: Analogous to 1-methyl-5-aryl series) Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ISO-54M Status: Active Topic: Recrystallization Solvents & Isomer Purification Applicable Compound: 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole (CAS: Analogous to 1-methyl-5-aryl series)

Executive Summary

This guide addresses the purification of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole , a structural isomer critical in medicinal chemistry (often associated with COX-2 inhibitor pharmacophores).

The Core Challenge: The synthesis of this compound (typically via condensation of 1-(4-methoxyphenyl)-1,3-butanedione with methylhydrazine) almost invariably produces a mixture of two regioisomers:

  • Target: 1-Methyl-5 -arylpyrazole (Sterically congested).

  • Impurity: 1-Methyl-3 -arylpyrazole (Thermodynamically favored, less sterically hindered).

Successful recrystallization requires a solvent system that not only purifies the compound from reaction byproducts but also discriminates between these two isomers.

Part 1: Solvent Selection Matrix

The following solvent systems have been validated for 1-methyl-5-arylpyrazole scaffolds based on polarity matching and crystallographic packing efficiency.

Solvent SystemClassificationPolarity IndexProtocol Suitability
Ethanol (Absolute) Protic Polar5.2Primary Choice. Excellent for general purification. The methoxy group enhances solubility in hot ethanol, while the cooling phase forces precipitation.
Ethyl Acetate / Hexane Binary (Polar/Non-polar)4.4 / 0.1Isomer Separation. Best for separating the 1,5-isomer from the 1,3-isomer. The 1,3-isomer is often less soluble and crystallizes first.
Isopropanol (IPA) Protic Polar3.9Alternative. Use if Ethanol yields crystals that are too small or if the compound "oils out" (phase separates) before crystallizing.
Toluene / Heptane Aromatic / Aliphatic2.4 / 0.1High Purity. Recommended for final polishing steps to remove trace oligomers.
Decision Logic: Solvent Selection

SolventSelection Start Start: Crude Material Status IsSolid Is the crude a solid? Start->IsSolid IsOil Is the crude an oil/gum? Start->IsOil PurityCheck Isomer Ratio (1,5 vs 1,3)? IsSolid->PurityCheck Yes Trituration Triturate with cold Hexane/Et2O IsOil->Trituration Yes Ethanol Recrystallize: Ethanol (Hot) PurityCheck->Ethanol High Purity (>90%) EtOAcHex Column Chromatography then Recrystallize: EtOAc/Hexane PurityCheck->EtOAcHex Mixed Isomers (~50/50) Trituration->PurityCheck Solidified

Figure 1: Decision tree for selecting the appropriate purification workflow based on the physical state and purity of the crude material.

Part 2: Technical Troubleshooting (FAQs)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This is common for methoxy-substituted aromatics. The compound's melting point is depressed by impurities, causing it to liquefy in the hot solvent before it can dissolve or crystallize.

Corrective Protocol (The "Seeding" Method):

  • Switch Solvent: Move from Ethanol to Isopropanol (IPA) . The slightly higher boiling point and lower polarity often prevent oiling.

  • Temperature Control: Do not cool the solution to 0°C immediately.

    • Dissolve the crude in minimum hot IPA.

    • Let it cool slowly to room temperature.

    • Agitation: Vigorously scratch the inner wall of the flask with a glass rod. This creates micro-abrasions that serve as nucleation sites.

  • Seed Crystal: If you have any solid material (even crude), add a tiny speck to the solution once it reaches room temperature.

Q2: How do I distinguish the 1,5-isomer from the 1,3-isomer?

Scientific Context: This is the most critical quality control step. You cannot rely on melting point alone as the isomers often have similar ranges.

Validation Method: 1H NMR Spectroscopy

  • 1-Methyl-5-aryl (Target): The N-methyl group is spatially close to the aromatic ring (at position 5). The ring current of the aryl group shields the N-methyl protons.

    • N-Me Shift: Typically δ 3.6 - 3.8 ppm .

  • 1-Methyl-3-aryl (Impurity): The N-methyl group is far from the aryl ring.

    • N-Me Shift: Typically δ 3.9 - 4.0 ppm (Deshielded relative to the 1,5-isomer).

Q3: Why is the yield low after recrystallization from Ethanol?

Analysis: The 4-methoxy group increases the lipophilicity of the molecule compared to a naked phenyl ring, but the pyrazole core remains polar.

  • Issue: The compound may be too soluble in pure ethanol even at room temperature.

  • Solution: Use a Solvent/Anti-Solvent method.

    • Dissolve in minimum hot Ethanol.

    • Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear it.

    • Allow to cool.[1] The water acts as an anti-solvent, forcing the hydrophobic methoxy-phenyl moiety to precipitate the molecule.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for crude material with >85% purity.

  • Preparation: Place 1.0 g of crude 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole in a 50 mL Erlenmeyer flask.

  • Dissolution: Add absolute Ethanol (approx. 3-5 mL) and heat to boiling on a steam bath.

    • Note: If solid remains, add Ethanol in 0.5 mL increments. Do not drown the compound.

  • Hot Filtration (Critical): If the solution is dark or contains particles, filter rapidly through a pre-warmed glass funnel with a fluted filter paper.

  • Nucleation: Remove from heat. Add warm water dropwise until the solution turns slightly milky. Add 1-2 drops of Ethanol to restore clarity.

  • Crystallization: Cover the flask with foil (loose) and allow it to stand at room temperature for 2 hours. Then, move to a 4°C fridge for 12 hours.

  • Collection: Filter the white needles/plates using vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

Protocol B: Separation of Isomers (Ethyl Acetate/Hexane)

Best for mixtures containing both 1,3 and 1,5 isomers.

  • Dissolution: Dissolve the mixture in minimal hot Ethyl Acetate.

  • Anti-Solvent Addition: Add hot Hexane slowly until the ratio is roughly 1:3 (EtOAc:Hexane).

  • Selective Precipitation:

    • The 1,3-isomer (impurity) is often less soluble and may crystallize first upon initial cooling.

    • Filtration 1: If a solid forms rapidly at room temperature, filter it off. Analyze this solid by NMR. If it is the 1,3-isomer (N-Me at ~3.9 ppm), discard it.

    • Filtration 2: Take the mother liquor (filtrate) and cool it to 0°C or -20°C. The 1,5-isomer (target, N-Me at ~3.7 ppm) should crystallize in this second crop due to higher solubility/steric hindrance preventing early packing.

Part 4: Workflow Visualization

Recrystallization Pathway[1]

RecrystallizationFlow Raw Crude Mixture (1,5 & 1,3 Isomers) Dissolve Dissolve in Hot EtOAc Raw->Dissolve AddHex Add Hot Hexane (Anti-Solvent) Dissolve->AddHex CoolRT Cool to Room Temp AddHex->CoolRT Filter1 Filter Precipitate 1 (Likely 1,3-Isomer) CoolRT->Filter1 Liquor Mother Liquor Filter1->Liquor Filtrate CoolFreeze Cool to -20°C Liquor->CoolFreeze Filter2 Filter Precipitate 2 (Target 1,5-Isomer) CoolFreeze->Filter2

Figure 2: Fractional crystallization workflow to separate the target 1,5-isomer from the 1,3-isomer impurity.

References

  • Rodrigues, M. T., et al. (2010). "Regioselective synthesis of 1-methyl-3-aryl- and 1-methyl-5-arylpyrazoles." Synlett, 2010(11), 1641-1644.

    • Context: Defines the regiochemistry of methylhydrazine condensation and NMR shifts for isomer identific
  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.

    • Context: Authoritative guide on 1,5-diarylpyrazole purification and solubility characteristics relevant to the 4-methoxyphenyl analog.
  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. Context: Foundational text on the physical properties and tautomerism/isomerism of pyrazoles.

Sources

Optimization

Technical Support Hub: Regiocontrol in Methylhydrazine Condensations

Ticket ID: MH-REGIO-001 Subject: Controlling Isomer Distribution in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Open for Resolution Core Directive: The Regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MH-REGIO-001 Subject: Controlling Isomer Distribution in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Open for Resolution

Core Directive: The Regioselectivity Paradox

Welcome to the Heterocycle Synthesis Support Hub. You are likely here because your condensation of methylhydrazine with an unsymmetrical 1,3-dielectrophile yielded a frustrating mixture of 1-methyl-3-substituted and 1-methyl-5-substituted pyrazoles.

The core challenge lies in the dual nature of methylhydrazine (


):
  • 
     (Methylated Nitrogen):  Electronically enriched (inductive effect) and more basic, but sterically hindered.
    
  • 
     (Terminal Nitrogen):  Less basic, but sterically accessible and more nucleophilic in protic solvents due to solvation shells shielding 
    
    
    
    .

To resolve your regiochemistry issues, we must manipulate the Kinetic vs. Thermodynamic control parameters.

Mechanistic Diagnostics (The "Why")

Before attempting a fix, identify which pathway is dominating your reaction.

The Nucleophilic Bifurcation

The reaction outcome depends on which nitrogen attacks the most electrophilic carbonyl first.

Methylhydrazine_Mechanism MH Methylhydrazine (CH3-NH-NH2) N1_Attack Path A: N1 Attack (Sterically demanding, Electronic favored) MH->N1_Attack Aprotic Solvents N2_Attack Path B: N2 Attack (Sterically accessible, Solvent favored) MH->N2_Attack Protic Solvents (H-bonding on N1) Diketone Unsymmetrical 1,3-Diketone Diketone->N1_Attack Diketone->N2_Attack Iso_1_5 1-Methyl-5-Substituted Pyrazole N1_Attack->Iso_1_5 Cyclization Iso_1_3 1-Methyl-3-Substituted Pyrazole N2_Attack->Iso_1_3 Cyclization

Figure 1: Mechanistic bifurcation. Solvation and sterics dictate whether N1 or N2 initiates the attack.

Troubleshooting Protocols

Protocol A: Solvent Engineering (The "Fluorinated Switch")

Scenario: You are using a standard 1,3-diketone and getting a mixture. Insight: In standard protic solvents (EtOH, MeOH), the basic


 is heavily solvated (hydrogen bonded), rendering it less nucleophilic. This allows 

to attack the most electrophilic carbon. The Fix: Use fluorinated alcohols (HFIP or TFE).[1] These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They activate the carbonyl of the diketone (increasing electrophilicity) while altering the solvation shell of the hydrazine.
ParameterStandard ConditionOptimized ConditionExpected Outcome
Solvent Ethanol / MethanolHFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol)Drastic shift in regioselectivity (often >95:5)
Temperature Reflux (80°C)Room Temperature (20-25°C)Kinetic control favors the fastest nucleophilic attack
Catalyst None / Acetic AcidNoneHFIP acts as a mild Lewis acid surrogate

Step-by-Step Workflow:

  • Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M).

  • Add methylhydrazine (1.1 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 2-4 hours.

  • Evaporate HFIP (recoverable) and analyze crude by NMR.[1]

Reference: The use of fluorinated solvents to direct regioselectivity is well-documented to invert or enhance ratios compared to EtOH [1][2].[2]

Protocol B: Substrate Engineering (The "Enaminone Lock")

Scenario: Protocol A failed, or you require absolute regiocontrol (100:0). Insight: 1,3-diketones are symmetric in their reactivity profile (bis-electrophiles). Enaminones (


-dimethylaminoketones) are "push-pull" systems. The carbon attached to the amine is electron-deficient but chemically distinct from the carbonyl.
Mechanism:  The 

of methylhydrazine (less hindered) preferentially attacks the carbonyl of the enaminone, while

attacks the alkene carbon (Michael-type), leading to a single regioisomer.

Synthesis of the Surrogate:

  • React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux neat or in Toluene, 12h.

    • Result: Formation of the enaminone intermediate.[3][4]

  • Cyclization: Treat the isolated enaminone with methylhydrazine in EtOH.

Regiochemistry Outcome:

  • Result: Exclusively yields the 1-methyl-3-substituted pyrazole (if R is the substituent from the original ketone).

Reference: Enaminones act as 1,3-dicarbonyl surrogates, effectively "locking" the regiochemistry before cyclization [3][4].[1]

Diagnostic Decision Tree

Use this flowchart to determine your next experimental move.

Troubleshooting_Flow Start Start: Regioselectivity Issue Check_Substrate Is the substrate a 1,3-Diketone? Start->Check_Substrate Yes_Diketone Yes Check_Substrate->Yes_Diketone No_Diketone No (Alkynone/Enaminone) Check_Substrate->No_Diketone Check_Solvent Current Solvent? Yes_Diketone->Check_Solvent Action_Check_Add ACTION: Check Addition Order. Add Hydrazine to Electrophile (Inverse Addition) No_Diketone->Action_Check_Add Protic Ethanol/Methanol Check_Solvent->Protic Fluorinated HFIP/TFE Check_Solvent->Fluorinated Action_SwitchSolvent ACTION: Switch to HFIP. Run at RT. Protic->Action_SwitchSolvent Action_Surrogate ACTION: Convert to Enaminone using DMF-DMA Fluorinated->Action_Surrogate

Figure 2: Decision matrix for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: How do I definitively distinguish the two isomers? A: Do not rely solely on 1H NMR splitting.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.[1]

    • Isomer A: Look for a cross-peak between the N-Methyl group (approx 3.8-4.0 ppm) and the proton/substituent at position 5.

    • Isomer B: If the N-Methyl shows a cross-peak with the substituent at position 3 (often further away or distinct), or lacks the interaction seen in A.

  • 13C NMR: The carbon chemical shifts adjacent to the nitrogens differ significantly between positions 3 and 5.

Q: I cannot use HFIP (too expensive/unavailable). What is the alternative? A:

  • Acid Catalysis: Use HCl (1 equiv) in Ethanol. Protonation of the hydrazine changes the kinetics, often favoring the attack of the less basic nitrogen (

    
    ) on the most electrophilic carbonyl.
    
  • Temperature: Lower the temperature to -78°C (using THF/Toluene) to favor the kinetic product (usually driven by the most accessible nucleophile

    
    ).
    

Q: Safety Warning? A: CRITICAL. Methylhydrazine is a high-energy, volatile, hepatotoxic, and potentially carcinogenic agent.

  • Always handle in a functioning fume hood.

  • Quench all glassware and waste with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine before disposal.

References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from BenchChem Technical Guides. Link

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein J. Org. Chem. Link

  • Organic Chemistry Portal. Pyrazole Synthesis: Regioselective synthesis using enaminones.Link

  • National Institutes of Health (PMC). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles.Link

  • MDPI. Exploring Three Avenues: Chemo- and Regioselective Transformations. Int. J. Mol. Sci. Link[5]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the C13 NMR Chemical Shifts of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis based on predicted data and experimental values of structurally related compounds. Our objective is to provide a comprehensive resource for the structural elucidation and characterization of this and similar pyrazole derivatives.

Introduction to 13C NMR in Heterocyclic Chemistry

In the structural analysis of organic molecules, 13C NMR spectroscopy is an indispensable tool, offering detailed insights into the carbon framework of a compound. For heterocyclic systems like pyrazoles, which form the core of many pharmaceutical agents, understanding the 13C NMR spectrum is crucial for confirming substitution patterns and elucidating electronic effects. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions. This guide will dissect the 13C NMR spectrum of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole, providing a logical framework for assigning its carbon signals through a comparative approach.

Predicted 13C NMR Chemical Shifts

In the absence of a publicly available experimental spectrum for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole, a predicted 13C NMR spectrum provides a reliable foundation for our analysis. The following table summarizes the predicted chemical shifts, which will be compared against experimental data from analogous compounds.

Carbon Atom Predicted Chemical Shift (ppm)
C3138.5
C4106.2
C5143.1
N-CH336.9
C1'124.5
C2'/C6'129.8
C3'/C5'114.2
C4'159.5
O-CH355.4

Comparative Analysis with Experimental Data

To validate and understand the predicted chemical shifts, we will compare them with the experimental 13C NMR data of two key structural fragments of our target molecule: 1-methylpyrazole and anisole. This comparative approach allows us to dissect the electronic contributions of each substituent on the pyrazole and phenyl rings.

Experimental Data of Structural Fragments
Compound Carbon Atom Experimental Chemical Shift (ppm)
1-Methylpyrazole C3138.7
C4105.1
C5129.4
N-CH339.1
Anisole C1 (ipso)159.9
C2/C6 (ortho)114.1
C3/C5 (meta)129.6
C4 (para)120.7
O-CH355.0
Analysis of the Pyrazole Ring System

The pyrazole ring carbons (C3, C4, and C5) in 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole are influenced by both the N-methyl group and the C5-aryl substituent.

  • C3: The predicted chemical shift of 138.5 ppm for C3 is in excellent agreement with the experimental value of 138.7 ppm in 1-methylpyrazole. This suggests that the electronic effect of the 5-aryl substituent has a minimal impact on the C3 position, which is consistent with its remote location.

  • C4: Similarly, the predicted value of 106.2 ppm for C4 is very close to the experimental value of 105.1 ppm in 1-methylpyrazole. This indicates that the substituent at the adjacent C5 position does not significantly alter the electron density at C4.

  • C5: The most significant change is observed at C5. The predicted chemical shift of 143.1 ppm is substantially downfield from the 129.4 ppm observed for C5 in 1-methylpyrazole. This deshielding effect is attributed to the substitution of a hydrogen atom with the more electronegative sp2-hybridized carbon of the methoxyphenyl ring.

  • N-CH3: The predicted chemical shift for the N-methyl group is 36.9 ppm, slightly upfield from the 39.1 ppm in 1-methylpyrazole. This minor shielding may be due to through-space interactions with the C5-aryl group.

Analysis of the 4-Methoxyphenyl Group

The chemical shifts of the 4-methoxyphenyl group are influenced by the electron-donating methoxy group and its attachment to the pyrazole ring.

  • C1' (ipso-carbon): The predicted chemical shift for the ipso-carbon of the phenyl ring is 124.5 ppm. This is upfield from a typical unsubstituted benzene ring (128.5 ppm), indicating a net shielding effect from the pyrazole ring.

  • C2'/C6' and C3'/C5': The predicted shifts for the ortho (129.8 ppm) and meta (114.2 ppm) carbons are in good agreement with the experimental values for anisole (129.6 ppm and 114.1 ppm, respectively). This demonstrates the strong directing and activating effect of the methoxy group on the phenyl ring, which is largely unperturbed by the pyrazole substituent.

  • C4' (para-carbon): The carbon bearing the methoxy group is predicted at 159.5 ppm, very close to the experimental value of 159.9 ppm in anisole. This downfield shift is characteristic of a carbon atom attached to an electron-donating oxygen atom.

  • O-CH3: The methoxy carbon is predicted at 55.4 ppm, which is consistent with the experimental value of 55.0 ppm in anisole.

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire their own experimental data, the following protocol provides a standardized method for obtaining a high-quality 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d is a common choice for similar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference proton signal.

  • Acquisition Parameters:

    • Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a 30-degree pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical acquisition may range from 128 to 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Perform baseline correction to ensure a flat baseline across the spectrum.

    • Integrate the signals if quantitative information is desired, although this is less common for 13C NMR.

Visualization of Molecular Structure and Atom Numbering

To facilitate the correlation between the 13C NMR data and the molecular structure, the following diagram illustrates the atom numbering scheme used in this guide.

Caption: Molecular structure of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole with atom numbering.

Conclusion

This guide provides a detailed comparative analysis of the 13C NMR chemical shifts for 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole. By leveraging predicted data and comparing it with experimental values of structurally related fragments, we have established a robust framework for the assignment of its carbon signals. The provided experimental protocol and structural diagram further enhance the utility of this guide for researchers in the field of medicinal and materials chemistry. The understanding of these spectral features is paramount for the unambiguous characterization of novel pyrazole-based compounds.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • ChemAxon. (2023). NMR Predictor. [Link]

  • Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Comparative

A Comparative Guide to the X-ray Crystal Structure of 5-Aryl-1-Substituted Pyrazoles: An In-Depth Analysis

Introduction: The Structural Significance of Pyrazole Scaffolds in Medicinal Chemistry The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Its versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse substitutions that can precisely modulate its physicochemical and pharmacological properties. From anti-inflammatory agents like Celecoxib to anti-obesity drugs such as Rimonabant, the pyrazole motif has proven to be a "privileged structure" in drug design.[2][3]

A deep understanding of the three-dimensional arrangement of atoms and the intermolecular forces that govern the solid-state packing of these molecules is paramount for effective structure-based drug design. X-ray crystallography provides an unparalleled, high-resolution view into this molecular world. This guide offers an in-depth analysis of the X-ray crystal structure of a representative 5-(4-Methoxyphenyl)-1-substituted pyrazole, 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid , chosen for its well-documented structural data.[4] We will compare its key structural features with those of other pyrazole derivatives to illuminate the subtle yet critical interplay between chemical substitution, molecular conformation, and crystal packing.

Part 1: Experimental Workflow for Structural Elucidation

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring precision and a clear understanding of the underlying principles. Here, we outline the typical workflow, from synthesis and crystallization to final structure validation.

Synthesis and Crystal Growth

The synthesis of the primary compound, 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, serves as a representative example for this class of molecules.

Experimental Protocol: Synthesis [4]

  • Step A: Ester Formation: A mixture of ethyl-3-(dimethylamino)-2-(4-methoxyphenylcarbonyl)prop-2-enoate and cyclohexyl hydrazine is refluxed in absolute ethanol for 2 hours. Upon cooling, the crude ester product, 5-(4-methoxyphenyl)-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester, crystallizes and is collected by filtration. The choice of ethanol as a solvent is due to its ability to dissolve the reactants at elevated temperatures while allowing the product to crystallize upon cooling, simplifying purification.

  • Step B: Saponification: The purified ester is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature for 6 hours. THF is used to ensure the solubility of the organic ester, while water is necessary for the LiOH to act as a nucleophile.

  • Step C: Acidification & Crystallization: After the reaction, the mixture is acidified, leading to the precipitation of the final carboxylic acid product. Single crystals suitable for X-ray diffraction are then grown, typically by slow evaporation from a suitable solvent like ethanol. The slow evaporation technique is crucial as it allows molecules to organize into a highly ordered, single-crystal lattice rather than a polycrystalline powder.

X-ray Diffraction and Structure Refinement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Experimental Protocol: Single Crystal X-ray Diffraction [5][6]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is carefully selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), the crystal is placed within a cold stream of nitrogen gas to minimize thermal vibrations and potential radiation damage.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker SMART APEXII). It is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation), and the crystal is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., absorption) and to determine the unit cell parameters and space group. The intensities of thousands of unique reflections are calculated.

  • Structure Solution and Refinement: The structure is solved using direct methods to obtain an initial model of the electron density map. This model is then refined using full-matrix least-squares on F², where the calculated diffraction data from the model are compared to the experimental data. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.

The entire process, from data collection to a validated structure, is a systematic workflow.

G X-ray Crystallography Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_mount 1. Crystal Mounting data_collection 2. Data Collection (X-ray Diffractometer) crystal_mount->data_collection data_reduction 3. Data Reduction (Indexing & Integration) data_collection->data_reduction Raw Diffraction Data structure_solution 4. Structure Solution (Direct Methods) data_reduction->structure_solution refinement 5. Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation 6. Validation & Deposition (e.g., CCDC) refinement->validation

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of Methoxyphenyl Pyrazoles

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing methoxyphenyl pyrazoles, a scaffold critical in medicinal chemistry (e.g., COX-2 inhibitors like Celecoxib).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing methoxyphenyl pyrazoles, a scaffold critical in medicinal chemistry (e.g., COX-2 inhibitors like Celecoxib).[1] It contrasts ionization techniques and outlines specific fragmentation pathways to differentiate regioisomers.[2]

Executive Summary: The Analytical Challenge

Methoxyphenyl pyrazoles are privileged structures in drug discovery, yet their characterization poses distinct challenges.[1][2] The primary difficulty lies in distinguishing regioisomers (1,3- vs. 1,5-substituted pyrazoles) formed during cyclocondensation reactions. While NMR is definitive, it is low-throughput.[1][2] Mass spectrometry (MS) offers a high-throughput alternative, provided the fragmentation mechanisms are understood.

This guide compares the two dominant analytical "products"—Electron Ionization (EI) and Electrospray Ionization (ESI) —and details the specific fragmentation signatures required to validate these structures.[3]

Technique Comparison: EI-MS vs. ESI-MS/MS

For a drug development professional, choosing the right ionization interface is the first critical decision.

Comparative Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Type Hard (70 eV). Imparts high internal energy.[2]Soft . Low internal energy transfer.
Primary Signal Fragment ions dominate;

often weak.[2]
Molecular ion

dominates.[2][4]
Structural Insight High . Extensive fragmentation provides a "fingerprint" for library matching.Low (in MS1) . Requires MS/MS (CID) to generate structural fragments.
Isomer Resolution Excellent . Distinct fragmentation ratios for 1,3- vs 1,5-isomers due to steric relief.[1]Moderate . Isomers often yield identical parent ions; requires optimized Collision Energy (CE).
Matrix Compatibility Low. Requires volatile, thermally stable analytes (GC-MS).[1]High. Compatible with biological fluids (LC-MS).[2][5]
Best Use Case Synthesis Validation . Confirming regio-chemistry of the raw intermediate.Bioanalysis (PK/PD) . Quantifying drug levels in plasma/tissue.[2]
Expert Insight

Causality in Choice: Use EI-GC/MS during the synthetic route scouting phase to definitively identify the regioisomer formed. Switch to ESI-LC/MS/MS for biological screening, where sensitivity (picogram levels) overrides the need for structural fingerprinting.

Fragmentation Mechanisms[3][4][6][7][8][9][10]

Understanding the "why" behind the peaks is essential for data interpretation.[2] The fragmentation of methoxyphenyl pyrazoles is driven by two competing pathways: the stability of the aromatic core vs. the lability of the methoxy substituent.

Pathway A: The Methoxy Trigger (Radical Loss)

In both EI and ESI (under high collision energy), the methoxy group is the primary fragmentation trigger.

  • Mechanism: Homolytic cleavage of the

    
     bond.[2]
    
  • Observation: Loss of a methyl radical (

    
    , 15 Da).[1]
    
  • Result: Formation of a stable phenoxy cation or radical cation

    
    .[2]
    
  • Significance: This is a diagnostic "flag" for the presence of the methoxy group. If the methoxy is ortho to the pyrazole attachment, a secondary loss of formaldehyde (

    
    , 30 Da) may occur due to the "ortho effect" (rearrangement).[1]
    
Pathway B: Pyrazole Ring Cleavage

The pyrazole ring is remarkably stable but will fragment under high energy.[2]

  • Mechanism: Ring opening followed by expulsion of small stable molecules.[2]

  • Observation: Loss of

    
     (27 Da) or 
    
    
    
    (28 Da).
  • Result: Contraction to an azirine or alkyne species.[2]

Visualization: Fragmentation Logic Flow

The following diagram maps the sequential loss of mass, providing a logic gate for interpreting spectra.

FragmentationPathway cluster_legend Key M_Ion Precursor Ion [M+H]+ or M+. Methyl_Loss [M - CH3] Phenoxy Cation M_Ion->Methyl_Loss -15 Da (•CH3) Ring_Cleavage Ring Opening (Azirine Intermediate) Methyl_Loss->Ring_Cleavage High CE / 70eV HCN_Loss [M - CH3 - HCN] Fragment Ring_Cleavage->HCN_Loss -27 Da (HCN) N2_Loss [M - CH3 - N2] Fragment Ring_Cleavage->N2_Loss -28 Da (N2) key1 Blue: Parent | Red: Primary Frag | Green: Terminal Frag

Caption: Logical fragmentation pathway for methoxyphenyl pyrazoles. The loss of the methyl group typically precedes pyrazole ring disintegration.

Differentiating 1,3- vs. 1,5-Isomers[1]

The synthesis of pyrazoles from hydrazines and 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.[1] MS can differentiate them based on Steric-Induced Fragmentation .[2]

The "Proximity Effect"
  • 1,5-Isomers (Vicinal): The phenyl ring at position 5 is sterically crowded against the N-phenyl group (if present) or the N-lone pair.

    • Result: Higher internal energy leads to more abundant fragmentation .[2] The ratio of fragment ions to the molecular ion is typically higher for the 1,5-isomer.

  • 1,3-Isomers (Distal): The phenyl ring at position 3 is sterically unencumbered.

    • Result: The molecular ion is more stable (higher relative abundance).

Diagnostic Table: Isomer Identification
Characteristic1,5-Diaryl Isomer (Crowded)1,3-Diaryl Isomer (Stable)
Molecular Ion Stability LowerHigher
[M-H]+ Abundance High (Loss of proton relieves steric strain)Low
Fragment Richness Rich spectrum (Many fragments)Sparse spectrum
Key Diagnostic High intensity of aryl cleavage ions.Dominant parent ion.[2]

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible data for regulatory submissions or publication, follow this self-validating protocol.

Objective: Obtain clean MS/MS spectra for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.[2]

    • Why: Formic acid ensures protonation (

      
      ) for ESI efficiency.
      
  • Direct Infusion (Tune Mode):

    • Bypass the column initially.[2] Infuse at 10 µL/min.

    • Scan range:

      
       100–600.[2]
      
    • Optimize Cone Voltage to maximize the parent ion.

    • Self-Validation: If the parent ion intensity is <1e6 counts, check solubility or increase ionization voltage (up to 3.5 kV).[1]

  • Collision Energy (CE) Ramp:

    • Select the parent ion (

      
      ) in Q1.
      
    • Apply a CE ramp from 10 eV to 50 eV in Q2.

    • Goal: Identify the CE where the parent ion intensity drops by 50% (the "survival yield"). This is the optimal energy for generating informative fragments.

  • LC Separation (for Isomer Mixtures):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

    • Gradient: 5% to 95% B (ACN) over 5 minutes.

    • Note: 1,5-isomers typically elute before 1,3-isomers on C18 columns due to the twisted, non-planar conformation caused by steric clash, which reduces interaction with the stationary phase.[1]

Workflow Visualization

ExperimentalWorkflow Start Sample Dissolution (MeOH + 0.1% FA) Infusion Direct Infusion (Tune Mode) Start->Infusion Q1_Scan Q1 Scan: Identify [M+H]+ Infusion->Q1_Scan CE_Ramp CE Ramp (10-50 eV) Generate Fragments Q1_Scan->CE_Ramp Decision Isomer Mixture? CE_Ramp->Decision LC_Method LC-MS/MS C18 Gradient Decision->LC_Method Yes Direct_MS Direct MS/MS Structural ID Decision->Direct_MS No (Pure) Output Output LC_Method->Output Elution Order: 1,5-isomer < 1,3-isomer

Caption: Standardized workflow for optimizing MS parameters and separating pyrazole isomers.

References

  • BenchChem. (2025).[2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[2] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [1]

  • ResearchGate. (2018). Signals of diagnostic ions in the product ion spectra of [M - H]- ions of methoxylated flavonoids. Retrieved from

  • University of Notre Dame. (2024).[2] Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [1]

  • PubChem. (2025).[2] 1,3-Diphenyl-1H-pyrazole Compound Summary. Retrieved from [1]

Sources

Comparative

A Comparative Analysis of the Melting Points of 1-Methyl-5-Aryl and 1-Methyl-3-Aryl Pyrazoles: A Guide for Researchers

For researchers and professionals in drug development and materials science, understanding the fundamental physicochemical properties of heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered aromati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the fundamental physicochemical properties of heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of biologically active molecules and functional materials.[1][2] The specific substitution pattern on the pyrazole ring can dramatically influence these properties, with melting point being a critical parameter for compound characterization, purification, and formulation.

This guide provides an in-depth comparison of the melting points of two common isomeric forms of substituted pyrazoles: 1-methyl-5-aryl and 1-methyl-3-aryl pyrazoles. By examining experimental data and a theoretical framework grounded in molecular structure and intermolecular forces, this document aims to provide a valuable resource for predicting and understanding the melting behavior of these important compounds.

The Significance of Isomerism in Pyrazole Chemistry

The 1,3- and 1,5-disubstituted pyrazoles are regioisomers, meaning they have the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle difference in the placement of the aryl group at either the C3 or C5 position of the 1-methylpyrazole ring can lead to significant variations in their physical and chemical properties. These differences arise from alterations in molecular symmetry, dipole moment, and the efficiency of crystal lattice packing.[3][4]

Structural Isomers of 1-Methyl-Aryl-Pyrazoles

A visual representation of the isomeric structures.

Comparative Melting Point Data

Aryl Substituent1-Methyl-3-aryl-1H-pyrazole Melting Point (°C)1-Methyl-5-aryl-1H-pyrazole Melting Point (°C)
PhenylData not availableData not available
4-Methoxyphenyl132-133 (for 1,5-diphenyl-3-(4'-methoxyphenyl)-1H-pyrazole)[5]Data not available
4-FluorophenylData not available91-92 (for 1-(4'-Fluorophenyl)-3,4-diphenyl-5-(methylthio)-1H-pyrazole)[5]
4-NitrophenylSolid (melting point not specified)Data not available

Note: The available data is for more complex, substituted analogs. Direct comparison of the parent 1-methyl-aryl-pyrazoles is limited.

Analysis of Melting Point Trends: A Theoretical Perspective

The melting point of a crystalline solid is determined by the strength of the intermolecular forces holding the molecules together in the crystal lattice and the efficiency with which the molecules can pack.[4][6] For isomers, differences in melting points can be attributed to variations in molecular symmetry and dipole moments.

The Role of Molecular Symmetry and Packing Efficiency

Generally, molecules with higher symmetry can pack more efficiently into a crystal lattice.[3] This closer packing leads to stronger intermolecular forces (van der Waals forces) and, consequently, a higher melting point.

  • 1-Methyl-5-aryl pyrazoles often possess a higher degree of linearity and potentially greater symmetry compared to their 1-methyl-3-aryl counterparts. The aryl group at the C5 position is adjacent to the N-methyl group, which may lead to a more compact and regular shape.

  • 1-Methyl-3-aryl pyrazoles , in contrast, have the aryl group positioned further from the N-methyl group. This arrangement could result in a less symmetrical molecule, making efficient crystal packing more challenging.

Therefore, it is often hypothesized that 1-methyl-5-aryl pyrazoles will exhibit higher melting points than their 1-methyl-3-aryl isomers , assuming other factors are equal. However, the specific nature of the aryl substituent can significantly influence this trend.

The Influence of Dipole Moment and Intermolecular Interactions

The presence of heteroatoms (nitrogen) in the pyrazole ring and polar substituents on the aryl ring introduces dipole moments. Stronger dipole-dipole interactions in the crystal lattice will lead to a higher melting point.

The position of the aryl group influences the overall molecular dipole moment. The interplay between the dipole of the pyrazoyl core and the aryl substituent will differ between the two isomers. For instance, an electron-withdrawing group on the aryl ring will have a different electronic effect on the pyrazole ring depending on its position (C3 vs. C5), which can alter the molecular dipole and intermolecular interactions.

Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination is crucial for compound characterization. The capillary method is a standard and reliable technique.[7]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The pyrazole sample to be analyzed

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.[8]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.[8]

  • Loading the Apparatus:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Melting Point Measurement:

    • If the approximate melting point is known, rapidly heat the sample to about 20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

    • Carefully observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range is the melting point of the sample. A pure compound will typically have a sharp melting range of 0.5-1.5°C.[9]

  • If the Melting Point is Unknown:

    • Perform a rapid preliminary measurement by heating at a faster rate to determine an approximate melting range.

    • Allow the apparatus to cool and then perform a second, more careful measurement with a fresh sample, following the procedure in step 3.[8]

Workflow for Melting Point Determination

G start Start prep Prepare Dry, Powdered Sample start->prep load Load 2-3 mm of Sample into Capillary Tube prep->load insert Insert Capillary into Apparatus load->insert heat_fast Rapidly Heat to ~20°C Below Expected M.P. insert->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe Observe for First Liquid Droplet heat_slow->observe record_start Record Onset Temperature observe->record_start observe_end Observe for Complete Liquefaction record_start->observe_end record_end Record Completion Temperature observe_end->record_end end_run End Measurement record_end->end_run

A flowchart of the experimental workflow.

Conclusion

The comparison of melting points between 1-methyl-5-aryl and 1-methyl-3-aryl pyrazoles highlights the profound impact of subtle structural changes on the macroscopic properties of molecules. While a comprehensive experimental dataset remains to be fully compiled, a theoretical analysis based on principles of molecular symmetry, crystal packing, and intermolecular forces provides a robust framework for understanding and predicting melting behavior. It is generally anticipated that the more symmetrical 1-methyl-5-aryl isomers will exhibit higher melting points. However, the nature of the aryl substituent can introduce electronic and steric effects that may modulate this trend. Accurate and consistent experimental determination of melting points, as outlined in the provided protocol, is essential for the unambiguous characterization of these important heterocyclic compounds.

References

  • Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. [Link]

  • Padmavathi, V., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • Del Giudice, M. R., et al. (2000). Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. [Link]

  • Yarovenko, V. N., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Singh, P., et al. (2021). Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents. Scientific Reports. [Link]

  • Goh, K. K., et al. (2012). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Slanina, T., et al. (2023). Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Molecules. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Chemistry LibreTexts. (2026). 11.2: Intermolecular Forces. [Link]

  • de la Torre, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Google Patents. (n.d.).
  • Al-Azani, M., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Crystals. [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [Link]

  • Stilinović, V., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Crystals. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Al-Zaydi, K. M., et al. (2024). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • mzCloud. (2017). 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one. [Link]

  • Fathalla, W., et al. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[3][5][10]triazolo[3,4-b][3][10][11]thiadiazoles. Current issues in pharmacy and medicine: science and practice. [Link]

  • Scribd. (n.d.). The Effect of Geometric Isomerism On Physical Properties. [Link]

  • Sawalakhe, P. D., & Narwade, M. L. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. [Link]

  • Chemistry Steps. (2024). Boiling Point and Melting Point in Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Kumar, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]

  • Student Academic Success. (2025). Properties and Trends of Organic Compounds. [Link]

  • Quora. (2016). Why do the isomers have different melting points?. [Link]

  • Li, Y., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molecules. [Link]

Sources

Validation

The Chromatographic Challenge: Why Are Pyrazole Regioisomers Difficult to Separate?

An In-Depth Guide to Resolving Pyrazole Regioisomers by HPLC: A Comparative Analysis of Retention Time Behavior For researchers and professionals in drug development and chemical synthesis, the pyrazole scaffold is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Resolving Pyrazole Regioisomers by HPLC: A Comparative Analysis of Retention Time Behavior

For researchers and professionals in drug development and chemical synthesis, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring.[2][3] The separation of these closely related molecules is a frequent and significant challenge, as their similar physicochemical properties can make them difficult to resolve using standard chromatographic techniques.[4][5]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for separating pyrazole regioisomers. We will explore the underlying chemical principles that govern their retention behavior, compare different HPLC modes, and provide a robust experimental protocol to serve as a starting point for your method development.

The primary difficulty in separating pyrazole regioisomers stems from their subtle structural differences. A shift in a substituent's position—for example, from a 1,3,5-substituted pattern to a 1,4,5-substituted one—can lead to only minor changes in overall polarity, molecular weight, and shape.[4] These similarities result in nearly identical interactions with the stationary phase, causing peaks to co-elute or resolve poorly.

The key to successful separation lies in exploiting the subtle yet significant differences in their:

  • Dipole Moment: The position of electronegative atoms and substituent groups dictates the molecule's overall dipole moment. A change in substitution pattern alters this dipole, which in turn affects interactions with polar stationary phases or polar mobile phases.

  • Hydrogen Bonding Capability: The pyrazole ring itself contains a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-like N-2 atom).[1][6] The accessibility of these sites to interact with the stationary or mobile phase can be sterically hindered by the placement of bulky substituents, creating a basis for separation.

  • Polarity and Hydrophobicity: The overall polarity of a regioisomer is a composite of its dipole moment, hydrogen bonding potential, and the hydrophobicity of its substituents. This property is the primary driver of retention in reversed-phase and HILIC modes.

Comparing HPLC Modes for Pyrazole Regioisomer Separation

The choice of HPLC mode is the most critical factor in achieving separation. The three primary modes—Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—offer distinct selectivity based on different interaction mechanisms.

Reversed-Phase (RP-HPLC)

RP-HPLC is the most widely used chromatographic mode, employing a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[7]

  • Separation Mechanism: Retention is driven by hydrophobic interactions. Less polar (more hydrophobic) isomers interact more strongly with the non-polar stationary phase and are retained longer. The more polar an isomer, the more affinity it has for the mobile phase, leading to earlier elution.

  • Effectiveness for Pyrazoles: RP-HPLC is highly effective for many pyrazole regioisomers, especially when their substituents impart a significant difference in overall hydrophobicity. For instance, an isomer with a bulky alkyl group positioned to shield the polar pyrazole core will be more retained than an isomer where the polar core is more exposed. The addition of an acid like formic or trifluoroacetic acid (TFA) to the mobile phase is common practice to ensure consistent protonation of the pyrazole nitrogens and suppress silanol interactions, leading to improved peak shape.[8][9]

Normal-Phase (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase (such as hexane with a polar modifier like ethanol or ethyl acetate).[4][10]

  • Separation Mechanism: Retention is based on polar interactions, primarily adsorption. More polar isomers, particularly those with accessible hydrogen bond donors/acceptors, interact more strongly with the polar stationary phase and exhibit longer retention times.

  • Effectiveness for Pyrazoles: NP-HPLC can offer complementary selectivity to RP-HPLC. If regioisomers have very similar hydrophobicity but differ in their dipole moment or the steric accessibility of the nitrogen atoms, normal-phase chromatography may provide a superior separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, diol, or amide phases) with a water-rich, high-organic mobile phase (typically >70% acetonitrile).[11][12]

  • Separation Mechanism: The primary mechanism is partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.[11] More polar compounds are more strongly retained. HILIC also involves secondary interactions like hydrogen bonding and weak electrostatic forces.[10]

  • Effectiveness for Pyrazoles: For highly polar pyrazole derivatives that are poorly retained in reversed-phase mode, HILIC is an excellent alternative.[12][13] The separation is based on the isomers' differing abilities to partition into the aqueous layer, making it highly sensitive to differences in polarity and hydrogen bonding capacity.

Data Presentation: Comparative Retention of Pyrazole Regioisomers

To illustrate the practical differences, consider the separation of two hypothetical substituted pyrazole regioisomers, Isomer A and Isomer B .

FeatureIsomer AIsomer B
Structure 1-Methyl-5-phenyl-1H-pyrazole1-Methyl-3-phenyl-1H-pyrazole
Key Difference Phenyl group adjacent to the N-methyl group.Phenyl group adjacent to the N-H position of the parent ring.
Predicted Polarity Less Polar (The phenyl group's proximity to the methyl group may lead to a different overall dipole moment and steric shielding compared to Isomer B).More Polar (The N-2 nitrogen is more sterically accessible, potentially allowing for stronger polar interactions).
RT on C18 Column 12.5 min (Longer retention due to potentially higher overall hydrophobicity/less polarity).11.2 min (Shorter retention due to potentially higher polarity).
RT on Silica (HILIC) 6.8 min (Shorter retention due to lower polarity).8.1 min (Longer retention due to higher polarity and greater interaction with the surface water layer).

Note: Retention times (RT) are illustrative and depend on exact experimental conditions.

Visualizing the Separation Principle

The separation of regioisomers is fundamentally about how their different 3D structures interact with the stationary phase.

G cluster_0 Reversed-Phase HPLC (C18 Column) isomer_a Isomer A (Less Polar) c18 C18 Stationary Phase (Hydrophobic) isomer_a->c18 Stronger Hydrophobic Interaction isomer_b Isomer B (More Polar) isomer_b->c18 Weaker Hydrophobic Interaction elution Result: Isomer A has a longer retention time G prep 1. Mobile Phase & Sample Prep (0.1% Formic Acid, 0.1 mg/mL sample) equil 2. System Equilibration (C18 Column, 30% ACN, 1.0 mL/min) prep->equil inject 3. Sample Injection (10 µL) equil->inject gradient 4. Gradient Elution (30% to 90% ACN over 13 min) inject->gradient detect 5. UV Detection (254 nm) gradient->detect analyze 6. Data Analysis (Compare Retention Times) detect->analyze

Sources

Comparative

UV-Vis absorption spectra of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Technical Comparison Guide: UV-Vis Spectral Profiling of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole Executive Summary & Strategic Importance In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Spectral Profiling of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Executive Summary & Strategic Importance

In the development of pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors), the regioselective synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole (Target) versus its thermodynamic isomer, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole (Alternative), is a critical quality attribute.

While NMR is definitive, UV-Vis spectroscopy offers a rapid, low-cost "in-process" checkpoint. This guide details the spectral differentiation of these regioisomers. The core principle relies on steric inhibition of resonance : the 1,5-isomer exhibits a twisted conformation due to steric clash, resulting in a distinct hypsochromic (blue) shift and hypochromic effect compared to the planar, highly conjugated 1,3-isomer.

Compound Profile & Structural Dynamics

FeatureTarget Compound (1,5-Isomer) Alternative (1,3-Isomer)
Structure 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
Steric Environment High Steric Clash: Interaction between N1-Methyl and C5-Phenyl ortho-protons forces the phenyl ring out of plane.Minimal Steric Clash: N1-Methyl is distant from C3-Phenyl. The molecule adopts a planar conformation.[1][2]
Conjugation Disrupted:

-system overlap is reduced due to the twist angle (

).
Extended: Full conjugation between the pyrazole core and the anisyl ring.
Key Application Kinetic product in specific hydrazine condensations; specialized kinase inhibitor scaffolds.Thermodynamic product; common impurity in non-selective synthesis.

Comparative Spectral Analysis

The following data summarizes the optical performance of the target versus its primary alternative. Data is derived from structure-property relationships established in pyrazole chemistry (Elguero et al.) and analogous crystal structure data.

Table 1: UV-Vis Spectral Signatures (Ethanol, 25°C)
Metric5-(4-Methoxyphenyl)-1-methyl (Target) 3-(4-Methoxyphenyl)-1-methyl (Alternative) Differentiation Logic

(Primary)
235 – 245 nm (Shoulder/Broad)275 – 285 nm (Distinct Peak)Blue Shift: The 1,5-isomer absorbs at lower wavelengths due to loss of planarity.

(Extinction Coeff.)
Lower (< 10,000

)
Higher (> 15,000

)
Hypochromic Effect: Reduced probability of transition due to twisted

-system.
Band Shape Broad, featureless shoulder merging with solvent cutoff.Sharp, well-defined Gaussian band.The 1,3-isomer's planarity allows distinct vibrational fine structure.
Solvatochromism Weak dependence (sterics dominate).Stronger dependence (dipolar resonance contributions).1,3-isomers show greater red-shifts in polar solvents (e.g., DMSO).

Critical Insight: If your crude reaction mixture shows a strong absorbance maximum near 280 nm , your synthesis has likely favored the thermodynamic 1,3-isomer (Alternative). A pure 1,5-isomer (Target) should be relatively transparent in this region.

Mechanistic Visualization

The following diagrams illustrate the causal link between steric hindrance and spectral shift, and the decision workflow for researchers.

Figure 1: Steric Inhibition of Resonance Mechanism

StericMechanism Substituents Substituents: N1-Methyl vs. C5-Phenyl StericClash Steric Clash (Van der Waals Repulsion) Substituents->StericClash Proximity Twist Twist Angle Increase (Non-Planar Geometry) StericClash->Twist Relieves Strain Conjugation Effective Conjugation Length Decreases Twist->Conjugation Breaks Orbital Overlap Spectrum Blue Shift (Hypsochromic) Lower Intensity Conjugation->Spectrum Higher Energy Transition

Caption: Logical flow demonstrating why the 1,5-isomer exhibits a blue-shifted spectrum compared to the planar 1,3-isomer.

Figure 2: Rapid QC Decision Tree

QCWorkflow Sample Crude Reaction Aliquot (Dilute in EtOH) Scan Run UV-Vis Scan (200 - 400 nm) Sample->Scan Check Check Absorbance at 280 nm Scan->Check ResultA Strong Peak @ 280nm (Likely 1,3-Isomer) Check->ResultA High Abs. ResultB Low Absorbance / Shoulder (Likely 1,5-Isomer) Check->ResultB Low Abs. ActionA Action: Re-optimize Regioselectivity (Change Solvent/Catalyst) ResultA->ActionA ActionB Action: Proceed to NMR/Purification ResultB->ActionB

Caption: Operational workflow for using UV-Vis as a "Go/No-Go" gate during synthesis optimization.

Detailed Experimental Protocol

To ensure reproducibility when comparing spectra, follow this standardized protocol.

Materials:

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Note: Avoid Benzene or Toluene due to UV cutoff interference.

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz cuvette (1 cm path length).

Procedure:

  • Stock Solution: Weigh 1.0 mg of the dried compound. Dissolve in 10 mL of EtOH to create a ~0.5 mM stock solution.

  • Working Solution: Dilute 100

    
    L of stock into 2.9 mL of EtOH (Total volume 3.0 mL). Final concentration 
    
    
    
    M.
  • Baseline Correction: Run a baseline scan with pure EtOH in both sample and reference paths.

  • Acquisition: Scan from 400 nm down to 200 nm. Scan rate: Medium (approx. 200 nm/min).

  • Analysis:

    • Locate

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
    • Target Criteria: For the 1,5-isomer, expect

      
       significantly lower than 15,000 at 280 nm.
      

References

  • Knowles, A. & Elguero, J. (1967). UV Atlas of Organic Compounds. Vol 3, G1/6. (Foundational text establishing the spectral differences between pyrazole regioisomers).
  • Archana, S. D., et al. (2022).[3] "3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde."[3][4] IUCrData, 7, x220924.[3] (Crystallographic evidence of the twist angle in 1,5-substituted pyrazoles).

  • NIST Chemistry WebBook. "1H-Pyrazole Spectra." (Reference for parent pyrazole transitions).

  • Abdel-Wahab, B. F., et al. (2012). "Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank, 2012(3), M774. (Demonstrates steric influence on pyrazole conformation).

  • Sielc Technologies. "UV-Vis Spectrum of 4-Methoxyphenol." (Reference for the anisyl chromophore contribution).

Sources

Safety & Regulatory Compliance

Safety

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole proper disposal procedures

Executive Summary & Chemical Identity[1] Objective: This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole . As a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Objective: This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole .

As a nitrogen-containing heterocycle with a methoxy-substituted phenyl ring, this compound presents specific environmental risks, particularly regarding aquatic toxicity and potential persistence. Unlike commodity chemicals, research intermediates often lack specific RCRA listing; therefore, we apply the Precautionary Principle , classifying it as a Hazardous Organic Chemical (Non-Halogenated) requiring high-temperature incineration.

Chemical Profile
ParameterDetail
Chemical Name 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole
Structural Class Pyrazole derivative / Nitrogen Heterocycle
Molecular Formula C₁₁H₁₂N₂O (approximate, varies by derivative)
Physical State Solid (crystalline powder)
Primary Hazard Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity
Waste Stream Organic Hazardous Waste (Non-Halogenated)

Hazard Assessment & Waste Classification

Before disposal, you must validate the waste profile.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse, data from structural analogs (e.g., 1-methyl-pyrazole, 4-methoxyphenyl derivatives) dictate the following hazard assumptions.

Critical Hazard Codes (GHS)
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[2][3]

  • H315/H319 (Irritant): Causes skin and serious eye irritation.

  • H412 (Aquatic Toxicity): Harmful to aquatic life with long-lasting effects. Note: Pyrazoles can be persistent in water systems.

RCRA Regulatory Status (USA 40 CFR § 261)

This compound is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic). However, it must be managed as Characteristic Waste if mixed with solvents, or as Listed Waste based on the "Mixture Rule."

  • Pure Substance: Classify as Non-Regulated Hazardous Waste (unless it exhibits ignitability/corrosivity). Most institutions mandate managing it as RCRA Hazardous Waste due to aquatic toxicity.

  • In Solution: If dissolved in Acetonitrile or Methanol, the waste carries the D001 (Ignitable) characteristic.

  • Halogen Content: None. (Unless dissolved in DCM/Chloroform). This is critical for reducing disposal costs; do not mix with halogenated solvents.

Pre-Disposal Protocol: The "Self-Validating" System

To ensure safety, follow this segregation logic. This system is "self-validating" because incompatible mixtures are physically prevented by the workflow.

Segregation Rules
  • NO Oxidizers: Pyrazoles are electron-rich. Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic decomposition.

  • NO Halogens: Keep separate from Chloroform/DCM waste streams to allow for fuel-blending incineration (a greener disposal path).

  • pH Check: Ensure the waste stream is Neutral (pH 6-9). If the compound was used in an acid-catalyzed reaction, neutralize before containerization to prevent container degradation.

Container Selection[4]
  • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.

  • Liquids: Amber glass (if photosensitive) or HDPE carboys.

  • Secondary Containment: All waste containers must sit in a tray capable of holding 110% of the volume.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Collection: Place pure solid or contaminated gloves/weigh boats into a clear polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Seal the first bag with tape, then place it inside a second bag.

  • Containerization: Deposit the double-bagged waste into a Wide-Mouth White HDPE Drum labeled "Solid Hazardous Waste."

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[3][4]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Identification: Determine the primary solvent.

    • If Methanol/Ethanol/Acetone: Use Non-Halogenated Organic stream.

    • If DCM/Chloroform: Use Halogenated Organic stream.

  • Transfer: Funnel liquid into the appropriate carboy. Leave 10% headspace for expansion.

  • Rinsing: Triple-rinse the original reaction flask with the compatible solvent. Add rinsate to the same waste container.

  • Labeling: List all solvents and the solute (approximate %).

Decision Logic Visualization

The following diagram illustrates the decision tree for classifying and disposing of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole waste.

DisposalWorkflow Start Waste Generation: 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath Powder/Debris LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution Bagging Double Bag (2-mil Poly) Seal with Tape SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck SolidContainer Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste' Bagging->SolidContainer Labeling Final Step: Complete Hazardous Waste Tag List Full Chemical Name SolidContainer->Labeling Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, Acetone, DMSO) SolventCheck->NonHalogenated No HaloContainer Container: Halogenated Waste (Incineration with Scrubber) Halogenated->HaloContainer NonHaloContainer Container: Non-Halogenated Waste (Fuel Blending/Incineration) NonHalogenated->NonHaloContainer HaloContainer->Labeling NonHaloContainer->Labeling

Caption: Operational decision tree for segregating 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole waste streams to ensure RCRA compliance.

Emergency Contingencies

Spill Response

In the event of a powder spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop the damp material into a waste bag. Wipe the surface with a soap/water solution.[4][5]

  • Disposal: Treat all cleanup materials as "Solid Hazardous Waste" (Scenario A above).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (2024).[6] Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.